Osmium
Description
Properties
IUPAC Name |
osmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBFIAQOQZEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064679 | |
| Record name | Osmium | |
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Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bluish-white lustrous solid; [Merck Index] Greyish or bluish-white metal or powder; [MSDSonline] | |
| Record name | Osmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
5012 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in acids and aqua regia; attacked by fused alkalis | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
22.59 g/cu cm | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8 Pa (mm Hg) at 3050 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blue-white metal, Hard white metal | |
CAS No. |
7440-04-2 | |
| Record name | Osmium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Osmium, elemental | |
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| Record name | Osmium | |
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| Record name | Osmium | |
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| Record name | Osmium | |
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| Record name | OSMIUM | |
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| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
3033 °C, Osmium has the highest specific gravity and melting point of the platinum group metals; metallurgically unworkable | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Sophisticated Synthetic Methodologies for Osmium Compounds
Nanoscale Synthesis of Osmium Materials
Thin Film Deposition Techniques (e.g., Atomic Layer Deposition, Magnetron Sputtering)
Thin film deposition techniques are crucial for creating precise layers of osmium-containing materials on various substrates, enabling their use in microelectronics, protective coatings, and catalytic surfaces. Two prominent methods are Atomic Layer Deposition (ALD) and Magnetron Sputtering.
Atomic Layer Deposition (ALD) is a chemical vapor deposition (CVD) variant that allows for the growth of thin films with atomic-level precision through sequential, self-limiting gas-phase chemical processes. iuvsta.org This technique involves introducing precursor gases into a vacuum chamber in alternating pulses, ensuring that only a single layer of material is deposited during each cycle. iuvsta.org The growth of osmium thin films and nanoparticles by ALD has been reported, typically utilizing precursors such as osmocene and molecular oxygen at temperatures between 325 and 375 °C. researchgate.net Films grown by this method have been shown to consist solely of metallic osmium, with low impurity levels of oxygen, carbon, and hydrogen. researchgate.net The long nucleation delay observed in the ALD process for osmium facilitates the controlled deposition of either thin films or nanoparticles. researchgate.net
Magnetron Sputtering is a physical vapor deposition (PVD) technique that uses a gaseous plasma and magnetic fields to deposit thin films. agc-plasma.com In this process, ions from a glow discharge, typically argon, are accelerated towards a target material (cathode), causing atoms to be ejected from the target surface (sputtering). iuvsta.orgagc-plasma.com These ejected atoms then condense on a substrate to form a thin film. iuvsta.orgagc-plasma.com Magnetron sputtering is widely used for depositing conductive materials and offers stable deposition rates. agc-plasma.com It has been reported for the preparation of osmium films. europa.euacs.org Combining magnetron sputtering with other techniques like ALD can enable the fabrication of complex, multilayered structures with enhanced functionality. agc-plasma.com
Green Chemistry Principles in Osmium Nanomaterial Preparation
The application of green chemistry principles in the synthesis of osmium nanomaterials is gaining importance to minimize environmental impact and enhance safety. Traditional wet-chemical synthesis of nanomaterials often involves the use of large amounts of solvents and can generate significant waste. acs.orgosti.gov
Researchers are exploring alternative approaches to synthesize osmium nanoparticles that align with green chemistry principles. One such approach involves using miniaturized reaction vessels, such as glass tubes designed for NMR analysis, as reactors. acs.orgosti.gov This method requires less solvent and energy, generates less waste, provides safer conditions, and is less prone to contamination. acs.orgosti.gov This miniaturized setup has been demonstrated for the synthesis of various nanoparticles, including osmium nanoparticles. acs.orgosti.gov For instance, small-sized osmium nanoparticles, approximately 1.6 ± 0.4 nm in diameter, were obtained using a surfactant-free approach from a mixture of OsCl₃ in methanol/water. nih.gov While osmium is not an earth-abundant element, the development of more sustainable synthesis methods for osmium nanoparticles is relevant for applications in sustainable energy conversion systems. nih.gov
Another example involves the in situ preparation of osmium nanoparticles on polypropylene (B1209903) hollow fiber membranes. nih.gov This method utilizes the reduction of osmium tetroxide (OsO₄) dissolved in tert-butyl alcohol by molecular hydrogen at room temperature. nih.gov This approach offers a potential means of recovering osmium, especially for catalytic applications where osmium is known for its selectivity and specificity. nih.gov The use of OsO₄, however, highlights the need for careful handling due to its toxicity. europa.eu
Novel Precursor Design and Reactivity for Osmium Compound Formation
The design and synthesis of novel osmium precursors are critical for developing new synthetic routes and accessing osmium compounds with tailored properties. The reactivity of these precursors dictates the reaction conditions and the nature of the resulting osmium complexes and materials.
The synthesis of cyclometalated osmium complexes, for example, often requires specific precursors and conditions due to the relative inertness of osmium compared to other transition metals like ruthenium. mdpi.com Reactions may involve electrophilic activation, transmetalation, and oxidative addition, frequently coupled with C-H bond activation. mdpi.com Complexes such as [OsBr₂(PPh₃)₃] and [Et₄N]₂[OsCl₆] have been employed as precursors for the synthesis of osmacycles. mdpi.com The reaction of [Et₄N]₂[OsCl₆] with certain diphosphine ligands in the presence of a base can lead to the formation of pincer complexes. mdpi.com
Novel precursors have also been developed for the synthesis of specific osmium compounds. For instance, air-stable osmium(IV) tetraaryl complexes can be prepared in good yields from novel tetra-n-octylammonium hexahaloosmate(IV) precursors, (Oct₄N)₂[OsX₆] (X = Cl, Br). chemrxiv.org This route offers an improvement over previous methods that used OsO₄ and often resulted in lower yields and the formation of undesirable side products. chemrxiv.org Using (Oct₄N)₂[OsBr₆] has facilitated the synthesis of previously inaccessible complexes like Os(mesityl)₄. chemrxiv.org
The reactivity of osmium precursors can also be explored for the formation of novel organometallic polymers and complexes with unique properties. An organometallic polymer of osmium(0), [Os⁰(bpy)(CO)₂]n (bpy = 2,2′-bipyridine), has been prepared as a thin film by the electrochemical reduction of the mononuclear precursor trans(Cl)-[Osᴵᴵ(bpy)(CO)₂Cl₂]. researchgate.net This polymer has shown potential as an electrocatalyst. researchgate.net
Furthermore, the synthesis and reactivity of osmium complexes with unusual ligands are being investigated. A novel osmium(III) aminoguanidine (B1677879) complex, mer-[Os{NHC(NH₂)(NHNH₂)}(L)(CN)₃]⁻ (HL = 2-(2-hydroxyphenyl)benzoxazole), has been synthesized and its reactivity with various oxidants studied. rsc.org The oxidation products depend on the oxidant used, leading to the formation of osmium(III) formamidine, nitrosyl, or nitrido complexes. rsc.org
The development of novel precursors and the understanding of their reactivity are essential for advancing the synthesis of a wide range of osmium compounds with diverse structures and potential applications.
Fundamental Coordination Chemistry of Osmium
Electronic Structure and Bonding in Osmium Complexes
The electronic structure of osmium in its complexes is central to understanding their behavior. The interaction between the metal's d-orbitals and ligand orbitals leads to the splitting of these energy levels, a phenomenon described by ligand field theory.
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the surrounding ligands. numberanalytics.comfiveable.menumberanalytics.comlibretexts.org In the presence of a ligand field, the degeneracy of the five d-orbitals is lifted, and they split into different energy levels. The pattern and magnitude of this splitting depend on the geometry of the complex and the nature of the ligands. numberanalytics.comfiveable.menumberanalytics.comlibretexts.org
For octahedral complexes, the d-orbitals split into a lower-energy set of three orbitals (t₂g: dxy, dxz, dyz) and a higher-energy set of two orbitals (eg: dz², dx²-y²). numberanalytics.comnumberanalytics.com The energy difference between these sets is denoted as the ligand field splitting energy (Δo). In tetrahedral complexes, the splitting pattern is inverted, with the e orbitals lower in energy and the t₂ orbitals higher in energy (Δt). numberanalytics.comdacollege.org The magnitude of Δt is generally smaller than Δo for the same metal and ligands, typically around 4/9 Δo. libretexts.org Square planar complexes exhibit a more complex splitting pattern. dacollege.org
The magnitude of the ligand field splitting energy (Δ) is influenced by several factors, including the nature of the ligands (as described by the spectrochemical series), the charge and size of the metal ion, and the principal quantum number of the metal's d-orbitals. numberanalytics.comfiveable.melibretexts.org Third-row transition metals like osmium generally exhibit larger ligand field splitting energies compared to their first- and second-row counterparts due to stronger metal-ligand interactions and more diffuse d-orbitals.
Metal-ligand bonding in osmium complexes involves both electrostatic and covalent contributions. While Crystal Field Theory (CFT) initially treated interactions as purely electrostatic, LFT incorporates covalent aspects through the consideration of orbital overlap between metal d-orbitals and ligand orbitals. fiveable.melibretexts.orgdacollege.orgliverpool.ac.uk
Covalency plays a significant role in osmium complexes, particularly with ligands capable of π-bonding. This can lead to charge transfer transitions, where electron density is shifted between the metal and the ligands. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are often observed in the electronic spectra of osmium complexes and contribute to their optical properties. scilit.comchemrxiv.orgacs.orgnih.gov Research has shown that the nature of the metal-ligand bond can have both covalent and electrostatic contributions, with their relative importance varying depending on the specific metal and ligand. doi.org Studies on osmium silylyne complexes, for instance, suggest strong π interactions contributing to the metal-silicon bond, indicating significant covalency. scispace.com
Intervalence charge transfer (ICT) can also occur in mixed-valence osmium complexes, where electrons are transferred between metal centers in different oxidation states. chemrxiv.orgacs.orgnih.gov This is particularly relevant in polynuclear osmium systems.
The oxidation state of osmium profoundly affects its electronic configuration and, consequently, the properties of its complexes. The neutral osmium atom has a [Xe] 4f¹⁴ 5d⁶ 6s² configuration. testbook.combrainly.comrsc.org When osmium forms cations, it typically loses the 6s electrons before the 5d electrons. brainly.com
Os(II) (d⁶): Complexes like [Os(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) feature Os(II) with a d⁶ configuration. These complexes are often low-spin due to the large ligand field splitting in third-row transition metals, resulting in diamagnetic species.
Os(III) (d⁵): Os(III) complexes, such as in the [Os(H₂O)₆]³⁺ ion, have a d⁵ configuration. brainly.com Depending on the ligand field strength, these can be high-spin or low-spin. Low-spin Os(III) complexes (t₂g⁵) are paramagnetic with one unpaired electron.
Os(IV) (d⁴): Os(IV) complexes, like K₂[OsCl₆], are common and have a d⁴ configuration. americanelements.comsigmaaldrich.comsigmaaldrich.com The electronic configuration in the ligand field will depend on whether it is high or low spin.
Os(VI) (d²): Os(VI) is found in complexes such as potassium osmate(VI) dihydrate, K₂[OsO₂(OH)₄], which contains the trans-[OsO₂]²⁺ group. wikipedia.orgsoton.ac.uk This is a d² system.
Os(VIII) (d⁰): Os(VIII) is most famously represented by osmium tetroxide (OsO₄), where osmium is in a d⁰ configuration. britannica.comwikipedia.orgfishersci.fiamericanelements.comwikidata.orgfishersci.ptwasteless.bio This high oxidation state is stabilized by strong π-donating ligands like oxide. OsO₄ is a volatile, highly oxidizing compound. wikipedia.orgwasteless.bionptel.ac.in
The stability of higher oxidation states increases down Group 8, making Os(VIII) more accessible and stable than Fe(VIII). quora.comliverpool.ac.uk This is attributed to factors such as lower ionization energies and more effective metal-ligand π-bonding for the heavier elements. quora.com
Redox Chemistry and Electrochemical Properties of Osmium Systems
Osmium complexes exhibit rich redox chemistry, undergoing electron transfer reactions that are crucial in various applications, including catalysis and electrochemical sensing. scilit.comnih.govdcu.ietesisenred.netnih.govresearchgate.netnih.govresearchgate.netscirp.orgrsc.org
The redox potentials of osmium complexes are highly sensitive to the nature of the ligands and the oxidation state of the metal center. nih.govnih.govresearchgate.netscirp.org By varying the ligands, the redox potential of the Os(III/II) couple, for instance, can be tuned over a wide range. nih.govresearchgate.net For example, the formal potential of [Os(bpy)₃]³⁺/[Os(bpy)₃]²⁺ is around 628 mV vs. Ag/AgCl, while other Os(II) complexes with different ligands can have significantly lower redox potentials. nih.govresearchgate.net
Electron transfer mechanisms involving osmium complexes can vary. Studies have investigated both stepwise and concerted electron-proton transfer mechanisms in osmium aquo complexes. acs.org The kinetics of electron transfer can be influenced by factors such as pH, ionic strength, and the electrostatic interactions between the complex and its environment. tesisenred.netnih.govacs.org Research on osmium complexes as electron transfer mediators in biosensors has explored how the complex's charge and redox potential affect the rate constants for electron transfer with enzymes like glucose oxidase. tesisenred.netnih.govresearchgate.net
The stability and reactivity of osmium complexes are strongly dependent on the oxidation state. Higher oxidation states, such as Os(VI) and Os(VIII), are generally strong oxidizing agents. Osmium tetroxide (OsO₄) is a powerful oxidant widely used in organic synthesis, particularly for the cis-dihydroxylation of alkenes. wikipedia.orgwasteless.bionptel.ac.inmasterorganicchemistry.com In this reaction, OsO₄ is reduced, often to Os(VI) species, which are then reoxidized by co-oxidants to regenerate the Os(VIII) catalyst. nptel.ac.inmasterorganicchemistry.com
Lower oxidation states, such as Os(II) and Os(III), are often more stable in coordination complexes, particularly with ligands like polypyridines. scilit.comdcu.ie These complexes can participate in electron transfer reactions without undergoing significant decomposition. Os(IV) complexes, such as hexachloroosmate(IV), [OsCl₆]²⁻, are also relatively stable. americanelements.comsigmaaldrich.comsigmaaldrich.com However, some Os(IV) complexes, like certain bis(phosphine) complexes, have been noted as unstable at room temperature and prone to reduction in moist environments. soton.ac.uk
The stability of different oxidation states can be influenced by the ligand environment; for example, strong π-acceptor ligands can stabilize lower oxidation states, while strong π-donors can stabilize higher oxidation states. liverpool.ac.uk
Photophysical Properties and Excited State Dynamics
Osmium complexes, particularly those with polypyridyl ligands, exhibit fascinating photophysical properties, making them relevant in areas such as photocatalysis, solar energy conversion, and luminescent sensors. researchgate.netresearchgate.net Their behavior is often dictated by the nature and energies of their excited states, including Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) transitions, luminescence characteristics, and photo-triggered reactivity.
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Transitions
Charge transfer transitions are fundamental to the photophysical behavior of many transition metal complexes, including those of osmium. MLCT transitions involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. libretexts.org These transitions are common in coordination compounds featuring π-acceptor ligands. libretexts.org Upon light absorption, electrons from metal d-orbitals are promoted to the π* orbitals of the ligand. libretexts.org This process effectively results in the oxidation of the metal center. libretexts.org
Conversely, Ligand-to-Metal Charge Transfer (LMCT) transitions involve the excitation of an electron from a ligand-centered orbital to a metal-centered orbital. libretexts.org These transitions typically occur when the ligand has filled orbitals at higher energy than the metal's empty or partially filled orbitals.
For osmium(II) polypyridyl complexes, MLCT excited states are particularly significant and are often responsible for their emissive properties. researchgate.net The energy of these MLCT states can be tuned by modifying the ligands. researchgate.net For instance, in some osmium-containing complexes, absorption bands in the visible region (550-700 nm) are assigned to direct excitation to triplet MLCT states. researchgate.net
Luminescence, Phosphorescence, and Lifetime Studies
Luminescence, the emission of light from an excited state, is a key photophysical property of many osmium complexes. For osmium(II) polypyridyl complexes, emission often originates from the lowest triplet Metal-to-Ligand Charge Transfer (³MLCT) state. researchgate.netacs.org
Research on specific osmium polypyridyl complexes, such as Os(dmbp)₃ and Os(bpy)₂(dpp), has provided insights into their luminescence behavior in solution. researchgate.netacs.org Steady-state phosphorescence in these complexes is attributed to the lowest ³MLCT state, with estimated quantum yields typically being low, often ≤ 5.0 × 10⁻³. researchgate.netacs.org This low quantum yield is consistent with the energy gap law, which suggests large nonradiative contributions to excited-state decay for the low-energy states characteristic of osmium(II) complexes. nih.gov
Ultrafast studies have revealed complex excited-state dynamics. For Os(dmbp)₃ (Os1), a short-lived fluorescence (≤ 100 fs) from the lowest singlet MLCT (¹MLCT) state is observed, which decays rapidly via intersystem crossing to the manifold of ³MLCT states. researchgate.netacs.org Additionally, Os1 exhibits a 50 ps lived emission from an intermediate triplet state located approximately 2000 cm⁻¹ above the long-lived phosphorescence state. researchgate.netacs.org The steady-state phosphorescence lifetime for Os1 has been measured at 25 ns. researchgate.netacs.org In contrast, for Os(bpy)₂(dpp) (Os2), the ¹MLCT-³MLCT intersystem crossing is faster, and emission is observed only from the lowest triplet state. researchgate.netacs.org These differences highlight the influence of the density and energy spacing of states on the rate of intersystem crossing. researchgate.netacs.org
Osmium(II) polypyridyl complexes can exhibit luminescence in the deep-red and near-infrared (NIR) regions, making them attractive for biological studies and sensing applications. nih.govspiedigitallibrary.org Some osmium(II) complexes with polypyridyl ligands have demonstrated emission above 700 nm and lifetimes exceeding 50 ns in water. spiedigitallibrary.org
Data Table: Luminescence Properties of Selected Osmium Complexes
| Complex | Solvent | Emission Wavelength (λ_em) | Lifetime (τ) | Quantum Yield (Φ_em) | Reference |
| Os(dmbp)₃ (Os1) | Ethanol | Not specified (Phosphorescence from ³MLCT) | 25 ns | ≤ 5.0 × 10⁻³ | researchgate.netacs.org |
| Os(bpy)₂(dpp) (Os2) | Ethanol | Not specified (Phosphorescence from ³MLCT) | Not specified | ≤ 5.0 × 10⁻³ | researchgate.netacs.org |
| [Os(TAP)₂dppz]²⁺ (1) | Aqueous | 761 nm | > 35 ns (specifically 38 ns reported) | ~0.25% | nih.govacs.org |
| [Os(TAP)₂dppp2]²⁺ (2) | Aqueous | 740 nm | > 35 ns | ~0.24% | nih.govacs.org |
| OsPhenSS | Aerated water | 785 nm (on AuNP) | 36 ns (free complex), 46 ns (with Zonyl FSA) | 0.20 ± 0.01 (Singlet Oxygen) | rsc.org |
| [Os(tterpy)₂]²⁺ | Ethanol | Not specified | 245 ns | 0.009 | rsc.org |
Note: "Not specified" indicates the exact emission wavelength for the primary phosphorescence was not explicitly stated in the provided snippets for Os1 and Os2, though the emission region was discussed.
Photoisomerization and Photo-triggered Reactivity Mechanisms
Osmium complexes can undergo photo-triggered reactions, including photoisomerization. This involves the light-induced interconversion between two isomeric forms of a molecule. nih.govnih.gov These photochromic compounds are of interest for applications like optical molecular information storage. rsc.orgrsc.org
A notable example is the photoisomerization of certain osmium sulfoxide (B87167) complexes, such as [Os(bpy)₂(DMSO)₂]²⁺, where DMSO (dimethyl sulfoxide) is a ligand. rsc.orgrsc.org This complex exhibits photochromic behavior based on an ultrafast photo-triggered linkage isomerization of the sulfoxide ligand from S-bonded to O-bonded. nih.govnih.govrsc.orgrsc.org This change in coordination significantly alters the spectroscopic and electrochemical properties of the complex. nih.gov
Theoretical studies using density functional theory (DFT) have investigated the mechanism of this isomerization. rsc.orgrsc.org Results suggest that the Os-S to Os-O isomerization can proceed adiabatically on the potential energy surface of the lowest MLCT excited states (³MLCTₛ → ³MLCTₒ). rsc.orgrsc.org While the metal-centered ligand field (³LF) excited state may not be directly involved in the isomerization pathway itself, its population can become thermally accessible due to the weakened Os-DMSO bond strength upon Os-S to Os-O isomerization. rsc.orgrsc.org This can lead to photodissociation of DMSO from the osmium center via homolytic cleavage of the Os-O bond, following an avoided curve crossing between the lowest ³MLCTₒ state and a repulsive ³LF state. rsc.orgrsc.org
Other photo-triggered reactivity includes the reaction of osmium(VI) nitrido complexes with various substrates upon irradiation with visible light, where the excited state of the nitrido complex is generated and participates in reactions such as the formation of benzoquinone monoimine complexes with phenols. researchgate.net
Ligand Design and Coordination Sphere Engineering
The properties of osmium complexes are highly dependent on the nature of the ligands coordinated to the metal center. Careful ligand design and engineering of the coordination sphere allow for tuning of their electronic, photophysical, and chemical characteristics.
Polypyridyl, Terpyridine, and Heterocyclic Ligand Systems
Polypyridyl ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2''-terpyridine (tpy), are widely used in osmium coordination chemistry due to their strong chelating abilities and ability to form stable complexes. researchgate.netmdpi.com These ligands are π-acceptors and play a crucial role in the MLCT transitions observed in osmium complexes. libretexts.org
Osmium(II) complexes with polypyridyl ligands, similar to their ruthenium(II) analogues, often exhibit emissive excited states with ³MLCT character. researchgate.net The energy of the luminescence in Os(II) complexes is generally lower compared to Ru(II) analogues, which is attributed to the more negative oxidation potential of the osmium metal center. researchgate.net
Ligand modifications can significantly impact the photophysical properties. For example, altering substituents on bipyridine and phenanthroline ligands allows for tuning the spectral and electronic properties of osmium(II) polypyridyl complexes. researchgate.net Using strong σ-donor ligands can enhance the photophysical properties by destabilizing the HOMO. researchgate.net Ligands based on methylbenzimidazole or methylbenzothiazole units, for instance, can induce longer triplet absorption wavelengths compared to complexes with bpy or tpy. researchgate.net
Terpyridine is a versatile tridentate ligand that forms stable complexes with metal ions through its three nitrogen atoms. researchgate.netmdpi.com Studies on bis(terpyridine)osmium(II) complexes have investigated their electrochemical behavior, showing that oxidation is typically metal-based, while reduction occurs on the coordinated terpyridine ligands. mdpi.com Although terpyridine complexes can have lower luminescence quantum yields and shorter lifetimes compared to analogous bipyridine complexes, possibly due to the less rigid structure of terpyridine, they can still exhibit long excited-state lifetimes. rsc.org For example, an excited-state lifetime of 245 ns has been reported for [Os(tterpy)₂]²⁺ in ethanol. rsc.org
Heterocyclic ligands beyond simple polypyridines are also employed to engineer osmium complexes with specific properties. Examples include ligands like 1,4,5,8-tetraazaphenanthrene (TAP), dipyrido[3,2-a:2',3'-c]phenazine (dppz), and pyrido[2',3':5,6]pyrazino[2,3-f] nih.govfishersci.sephenanthroline (dppp2). nih.govacs.org Complexes incorporating these ligands can exhibit emission in the near-IR and show sensitivity to their environment, such as DNA binding. nih.govacs.org
Imido, Nitrido, and Cyanide Complexes of Osmium
Osmium forms complexes with imido (Os=NR) and nitrido (Os≡N) ligands, often in higher oxidation states. Osmium(VI) nitrido complexes, for example, are characterized by a terminal nitride ligand and are frequently found in octahedral or square-pyramidal coordination geometries. goettingen-research-online.de The stability of the d² configuration and the strong σ- and π-donor nature of the nitride ligand favor apical coordination. goettingen-research-online.de These Os(VI) nitrido complexes can be highly electrophilic and participate in nitrogen-atom transfer reactions. researchgate.netrsc.org
Low-valent osmium(IV) nitrides (d⁴) are less common and are typically found with lower coordination numbers (≤ 4) to avoid π-bonding conflicts between the nitride ligand and the electron-rich metal center. goettingen-research-online.de Examples of five-coordinate osmium(IV) nitrido and imido complexes have been synthesized. goettingen-research-online.de
Cyanide (CN⁻) is another important ligand in osmium chemistry. It is a strong field ligand and a π-acceptor. Cyanide complexes of osmium can exhibit interesting redox and photophysical properties. For instance, osmium(VI) nitrido complexes containing cyanide ligands have been investigated for their excited-state properties and reactivity. researchgate.net The introduction of cyanide ligands can influence the electronic structure and, consequently, the photochemistry of these complexes.
Data Table: Selected Osmium Complexes with Diverse Ligands
| Complex Type/Ligands | Oxidation State | Key Features/Properties | Reference |
| Polypyridyl (e.g., bpy, tpy, phen) | Os(II) | Emissive ³MLCT states, tunable photophysics, relevant for sensing, photocatalysis. | researchgate.netresearchgate.netnih.govspiedigitallibrary.org |
| Terpyridine (tpy) | Os(II) | Tridentate ligand, stable complexes, luminescence, electrochemical activity. | rsc.orgresearchgate.netmdpi.com |
| Heterocyclic (e.g., TAP, dppz, dppp2) | Os(II) | Near-IR emission, sensitivity to environment (e.g., DNA binding). | nih.govacs.org |
| Sulfoxide (e.g., DMSO) | Os(II) | Photoisomerization (linkage isomerization), photochromic behavior. | nih.govnih.govrsc.orgrsc.org |
| Nitrido (≡N) | Os(VI), Os(IV) | Strong σ/π donor, electrophilic (Os(VI)), nitrogen-atom transfer, lower coordination numbers for Os(IV). | researchgate.netgoettingen-research-online.dersc.org |
| Imido (=NR) | Os(IV) | Less common in lower oxidation states, can be stabilized by other ligands. | goettingen-research-online.de |
| Cyanide (CN⁻) | Various | Strong field, π-acceptor, influences redox and photophysical properties. | libretexts.orgresearchgate.net |
Polyhydride Osmium Complexes and σ-Bond Activation
Polyhydride osmium complexes are a significant class of organometallic compounds that play a crucial role in fundamental coordination chemistry and exhibit notable reactivity, particularly in the activation of σ-bonds. These complexes often feature multiple hydride ligands coordinated to an osmium center, which can exist in various oxidation states. The lability of these hydride ligands, especially under thermal conditions, is a key factor in their reactivity mdpi.comnih.gov.
Osmium hydride complexes tend to favor higher oxidation states, such as +4 and +6, and display a broader range of stoichiometries and structures compared to their ruthenium analogues mdpi.com. The presence of multiple hydride ligands provides a rich environment for exploring σ-bond activation processes, including the cleavage of H–H, B–H, C–H, Si–H, N–H, O–H, C–C, C–N, and C–F bonds core.ac.uk.
A prominent example is the hexahydride osmium(VI) precursor, [OsH₆(PⁱPr₃)₂]. This complex has been widely utilized in the synthesis of various osmacycles and is known for its ability to activate σ bonds mdpi.comnih.govnih.govcsic.es. Upon thermal activation, [OsH₆(PⁱPr₃)₂] can generate a tetrahydride species, [OsᴵV H₄(PⁱPr₃)₂], along with the release of a hydrogen molecule mdpi.comnih.gov. This tetrahydride intermediate is highly reactive and can coordinate to substrates, facilitating subsequent σ-bond activation steps, such as C–H or C–F bond activation leading to cyclometalation mdpi.comnih.gov.
Studies have shown that [OsH₆(PⁱPr₃)₂] can activate C–H bonds in various organic molecules. For instance, it promotes the C–H bond activation of 1,3-disubstituted phenyl groups in asymmetric compounds, with the position of activation influenced by substituents like azolium groups nih.gov. This hexahydride complex also reacts with phenyl-substituted pyrimidines or triazines to form cyclometalated pincer or dinuclear bis-cyclometalated osmium complexes nih.gov. Furthermore, it can activate C–H, O–H, and C–C sigma bonds in nucleobases and nucleosides, leading to cyclometalated mononuclear osmium-trihydride complexes ucm.es.
Beyond C–H activation, osmium polyhydrides are involved in the activation of other σ-bonds. The tetrahydride complex OsH₄{κ³-P,O,P-[xant(PⁱPr₂)₂]} can activate the Si–H bond of tertiary silanes, despite its seemingly saturated character nih.gov. This activation is proposed to occur via an unsaturated tetrahydride intermediate formed by the dissociation of the oxygen atom of the pincer ligand, allowing for Si–H coordination and subsequent oxidative addition nih.gov.
Polyhydride osmium complexes also play a role in the activation of C–C bonds. The hexahydride complex [OsH₆(PⁱPr₃)₂] has been shown to induce the stoichiometric migratory hydrogenation of alkynes, involving C–H bond activation processes via the metal center nih.govacs.orgnih.gov. Additionally, redox-assisted C(sp)–C(sp³) bond activation of alkylnitriles coordinated to osmium(II)-dihydride fragments can be achieved using an osmium(VI)-polyhydride, resulting in alkane liberation and the formation of dinuclear osmium(IV) polyhydrides linked by a cyanide bridge csic.es.
The reactivity of osmium polyhydrides extends to the activation of O–H bonds, as seen in the reaction of OsH₄{κ³-P,O,P-[dbf(PⁱPr₂)₂]} with benzyl (B1604629) alcohol, leading to a hydride-aryl-carbonyl derivative through a proposed mechanism involving O–H bond activation and subsequent steps csic.es. The hydride ligands in d²-hexahydride complexes like [OsH₆(PⁱPr₃)₂] have demonstrated sufficient basicity to deprotonate polar σ-bonds, including C–H, N–H, and O–H bonds csic.es.
Detailed research findings often involve spectroscopic characterization and mechanistic studies to understand the σ-bond activation processes. For instance, NMR spectroscopy is frequently used to study the dynamic behavior and structure of these complexes, including the observation of hydride resonances and coupling constants illinois.eduillinois.edursc.orgacs.org. X-ray diffraction analysis provides crucial structural information, confirming proposed coordination geometries and bonding arrangements ucm.escsic.escsic.esillinois.eduillinois.edu.
The activation of σ-bonds by osmium polyhydrides is a complex process that can involve different mechanisms, including oxidative addition and heterolytic bond splitting nih.gov. The specific pathway can be influenced by the nature of the osmium complex, the ligand environment, and the substrate. Unsaturated osmium(IV)-hydride complexes, for example, are known to display a notable ability to activate a wide range of σ-bonds core.ac.uk.
The study of polyhydride osmium complexes and their σ-bond activation capabilities continues to be an active area of research, with implications for catalysis and organic synthesis core.ac.uknih.govcsic.es.
Here are some examples of osmium polyhydride complexes and their reactions:
Organometallic Chemistry of Osmium
Osmium-Carbon Sigma-Bonded Compounds
Osmium-carbon sigma (σ) bonds are fundamental to organoosmium chemistry. These bonds involve the direct overlap of an atomic orbital from osmium with a carbon atomic orbital from an organic ligand.
Alkyl and Aryl Osmium Complexes
Alkyl and aryl osmium complexes feature Os-C σ bonds where the carbon atom is part of an alkyl (saturated hydrocarbon) or aryl (aromatic hydrocarbon) group. The synthesis and properties of these complexes are influenced by the oxidation state of osmium and the nature of the organic ligand and co-ligands.
Investigations into osmium(IV) tetraaryl complexes, such as Os(aryl)₄ compounds where aryl can be 2-tolyl or 2,5-xylyl, have been conducted. rsc.org These complexes are noted for their robustness, which is attributed to a low-spin d⁴ electronic configuration and the presence of methyl groups on the aryl ligands that inhibit decomposition pathways like reductive elimination and ortho-hydrogen abstraction. rsc.org A new synthetic route using less hazardous (Oct₄N)₂[MX₆] precursors (M = Os, Ru; X = Cl, Br) has facilitated the preparation of these air-stable compounds in improved yields compared to traditional methods involving OsO₄. rsc.org For instance, Os(2-tolyl)₄ and Os(2,5-xylyl)₄ can be prepared with yields up to 73% using this method. rsc.org The synthesis of Os(mesityl)₄, containing bulky 2,6-dimethyl substituted aryl ligands, has also been achieved, albeit in lower yield (5%), highlighting the influence of steric bulk on synthesis efficiency. rsc.org
The redox chemistry of Os(aryl)₄ complexes is notable, exhibiting reversible 1⁻/0 and 0/1⁺ redox features whose potentials can be tuned by varying the aryl substituents. rsc.org Os(mesityl)₄ shows an additional 1⁺/2⁺ redox event. rsc.org
Cyclometallated osmium compounds, which contain metallacycles with an Os-C σ bond, are also a significant class of alkyl and aryl complexes. mdpi.comub.es The synthesis of these osmacycles is often more challenging than for other platinum group metals and may require harsher conditions, involving mechanisms such as electrophilic activation, transmetalation, and oxidative addition, often with C-H bond activation. mdpi.com Examples include the synthesis of C~O cyclometalated complexes from reactions involving phenols and osmium precursors. mdpi.com Transmetalation reactions between osmium complexes like [Os(η⁶-C₆H₆)(μ-Cl)Cl]₂ and silver(I) compounds have also been employed to synthesize cyclometalated products. mdpi.com
Table 1: Selected Osmium(IV) Tetraaryl Complexes and Synthesis Yields
| Complex | Aryl Ligand | Synthesis Yield (%) (using (Oct₄N)₂[OsX₆]) |
| Os(2-tolyl)₄ | 2-tolyl | ≤ 73 |
| Os(2,5-xylyl)₄ | 2,5-xylyl | ≤ 73 |
| Os(mesityl)₄ | mesityl | 5 |
Carbenoid and Carbynoid Osmium Species
Osmium can form complexes featuring metal-carbon multiple bonds, specifically carbenoid and carbynoid species. Carbenoids are reactive intermediates often described as having characteristics similar to singlet carbenes, possessing both nucleophilic and electrophilic traits. scielo.brnih.gov They can be related to metal carbenes, particularly considering mechanisms involving the addition or elimination of a leaving group. scielo.br
Metal carbenes are versatile intermediates in organic synthesis, exhibiting either electrophilic or nucleophilic character depending on the metal and carbene fragments. nih.gov While the reactivity is metal-dependent, achieving an umpolung (reversal of polarity) of carbene reactivity by changing the metal can be challenging. nih.gov
Osmium carbynoid species contain an osmium-carbon triple bond (Os≡C). These species are highly reactive and can serve as precursors for the synthesis of other complex organoosmium compounds. acs.orgxmu.edu.cn Research has focused on the synthesis, reactivity, and structural properties of osmium carbyne and osmabenzynes complexes. researchgate.net For example, a reactive osmium-carbon triple bond precursor was used in a four-step synthesis to create in-plane metallo-annulenes. acs.org The bond angle around the carbyne carbon in certain osmium complexes can be notably small (e.g., 127.9°), contributing to their reactivity. xmu.edu.cn
Metalla-chalcogenirenium compounds, synthesized from cyclic metal-carbyne complexes (metallapentalynes) and chalcogen halides, represent a class of compounds derived from osmium carbynoid species. xmu.edu.cn These compounds feature an unsaturated three-membered ring containing a metal-carbon double bond and a chalcogen atom. xmu.edu.cn
Pi-Bonded Osmium Complexes
Pi (π) bonded osmium complexes involve the interaction of osmium with the π electron systems of unsaturated organic ligands, such as olefins, alkynes, arenes, and cyclopentadienyl (B1206354) rings.
Olefin and Alkyne Coordination to Osmium
Osmium forms complexes with olefins (alkenes) and alkynes through the coordination of their π bonds to the metal center. The bonding in transition metal alkyne complexes is often described by the Dewar-Chatt-Duncanson model, similar to alkene complexes. ilpi.comwikipedia.org Alkynes tend to bind more tightly to transition metals than alkenes and can act as either two- or four-electron donors due to the presence of two orthogonal π bonds. ilpi.comwikipedia.org
Coordination of an alkyne to a transition metal typically results in the elongation of the C-C bond and bending of the alkynyl carbon atoms away from linearity. ilpi.comwikipedia.org For four-electron donor alkyne ligands in osmium complexes, the R-C-C bond angles are usually in the range of 130 to 146 degrees, with Os-C bond distances typically between 199 to 209 pm. ilpi.com The C≡C stretching frequency in the infrared or Raman spectrum shifts to lower wavenumbers upon coordination, typically ranging from 1700 to 2000 cm⁻¹ for two-electron donors and 1675 to 1820 cm⁻¹ for four-electron donors, compared to approximately 2200 cm⁻¹ in free alkynes. ilpi.com
Research on osmium-cyclopentadienyl chemistry has explored the behavior of two- and four-electron alkyne ligands. acs.orgresearchgate.net Studies involving complexes like Os(η⁵-C₅H₅)Cl(η²-HC≡CR)(PH₃) and their cationic counterparts have shown that the extraction of a chloride ligand can transform a two-electron donor alkyne into a four-electron donor, with both π orbitals donating to the metal center. acs.orgresearchgate.net This change influences the Os-C(alkyne) distances and the chemical shifts observed in NMR spectroscopy. acs.orgresearchgate.net
Table 2: Typical Spectroscopic and Structural Parameters for Coordinated Alkynes in Transition Metal Complexes
| Parameter | Free Alkyne (C≡C) | Coordinated Alkyne (2e⁻ donor) | Coordinated Alkyne (4e⁻ donor) |
| C≡C Stretching Frequency (cm⁻¹) | ~2200 | 1700 - 2000 | 1675 - 1820 |
| C-C Bond Distance (pm) | 110 - 115 | 125 - 135 | 125 - 135 |
| R-C-C Angle (degrees) | 180 | Bent | 130 - 146 |
| M-C Bond Distance (pm) | N/A | - | 199 - 209 |
Arene and Cyclopentadienyl (Osmocene) Derivatives
Osmium forms stable complexes with arene ligands, where the metal center is coordinated to the π system of an aromatic ring. The coordination can occur in various modes, most commonly η⁶, where the osmium atom interacts with all six carbon atoms of the benzene (B151609) ring or a substituted arene. numberanalytics.com Arene osmium complexes are often synthesized from precursors like [OsCl₂(η⁶-arene)]₂ dimers.
Cyclopentadienyl complexes of osmium, known as osmocenes, are a prominent class of π-bonded compounds. Osmocene, with the formula Os(C₅H₅)₂, is a metallocene featuring an osmium ion sandwiched between two cyclopentadienyl rings. wikipedia.org It is a white solid and is isomorphous with ruthenocene, crystallizing in an eclipsed conformation. wikipedia.org
Osmocene can be synthesized by reacting osmium tetroxide with hydrobromic acid, followed by treatment with zinc and cyclopentadiene. wikipedia.org Another method involves the reaction of osmium(IV) chloride with excess sodium cyclopentadienide. wikipedia.org Compared to ferrocene (B1249389) and ruthenocene, osmocene is less reactive towards electrophilic aromatic substitution but shows a greater tendency to form adducts with Lewis acids. wikipedia.org The osmocenium cation [Os(C₅H₅)₂]⁺ dimerizes, forming a binuclear complex with an Os-Os bond, although the decamethylosmocenium cation [Os(C₅(CH₃)₅)₂]⁺ is stable as a monomer. wikipedia.org
Binuclear osmocene derivatives have also been synthesized and studied, including iodoosmocene (OcI) and biosmocene (OcOc), the latter being the first reported binuclear metallocene compound of osmium. nsc.ru
Metallo-annulenes and Carbon Clusters with Embedded Osmium Ions
Osmium can be incorporated into cyclic hydrocarbon frameworks, forming metallo-annulenes and carbon clusters with embedded osmium ions. This area of research explores novel organometallic structures where the metal center is part of the conjugated π system of the ring.
Recent work has demonstrated the creation of in-plane metallo-annulenes where an osmium ion is embedded within the plane of an aromatic hydrocarbon framework, participating in the molecule's π conjugation and aromaticity. acs.org These structures differ from traditional metallocenes where the metal sits (B43327) above or below the ring plane. acs.org A four-step synthesis starting from a precursor with a reactive osmium-carbon triple bond has been used to synthesize these compounds. acs.org A symmetrical example contains 15 carbon atoms in five fused five-membered rings surrounding an osmium bis(phosphine) core. acs.org These metallo-annulenes are considered carbon clusters embedded with transition metals and show stronger aromaticity than benzene according to experimental and theoretical evidence. acs.org
Research also extends to osmium-containing metallapentalenes and osma-dehydro[n]annulenes, where the osmium center is incorporated into polycyclic or large ring systems. researchgate.net These complexes can exhibit interesting properties, including unusual optical effects. researchgate.net
Catalytic Applications of Osmium Compounds
Homogeneous Catalysis
Homogeneous catalysis involving osmium complexes has seen significant development, particularly in reactions requiring high selectivity and efficiency. Arene-osmium(II) complexes, among others, have been extensively studied for their catalytic capabilities. mdpi.comresearchgate.net
Asymmetric Dihydroxylation and Related Oxidative Processes
Osmium-catalyzed dihydroxylation of alkenes is a cornerstone reaction in organic synthesis for the enantioselective production of vicinal diols. Osmium tetroxide (OsO4) is a key oxidant in this process. wikipedia.orgntu.edu.sg The Sharpless asymmetric dihydroxylation (AD) is a prominent example, utilizing catalytic amounts of OsO4 in the presence of chiral quinine (B1679958) ligands, such as dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) derivatives, and stoichiometric co-oxidants like potassium ferricyanide (B76249) (K3[Fe(CN)6]) or N-methylmorpholine N-oxide (NMO). wikipedia.orglucp.netwikipedia.orgwikidoc.orgrsc.orgacs.org These chiral ligands, often in the form of phthalazine (B143731) derivatives like (DHQD)2-PHAL and (DHQ)2-PHAL, dictate the stereochemical outcome, allowing for the synthesis of enantiomerically enriched 1,2-diols. wikipedia.orgwikipedia.orgwikidoc.orgacs.org
The mechanism of asymmetric dihydroxylation typically involves the concerted [3+2] cycloaddition of OsO4 to the alkene, forming a cyclic osmate ester intermediate. ntu.edu.sgwikipedia.orgwikidoc.orgjove.com Subsequent hydrolysis of this intermediate liberates the vicinal diol and a reduced osmium species, which is then reoxidized by the stoichiometric oxidant to regenerate the active Os(VIII) catalyst. wikipedia.orgwikidoc.org Additives like methanesulfonamide (B31651) can accelerate the hydrolysis step. wikipedia.org
Osmium catalysts are also employed in other oxidative processes, such as the oxidative cleavage of olefins, yielding aldehydes, carboxylic acids, esters, or ketones. google.com This process can utilize osmium in conjunction with peroxy compounds like peroxymonosulfuric acid or its salts. google.com
Hydrogenation, Dehydrogenation, and Transfer Hydrogenation
Osmium complexes have emerged as powerful catalysts for hydrogenation (HY) and transfer hydrogenation (TH) reactions, as well as alcohol dehydrogenation (DHY). researchgate.netnih.govacs.orgacs.orgcapes.gov.br While ruthenium catalysts have historically received more attention in these areas, recent studies have shown that osmium complexes can exhibit comparable or superior catalytic activity and selectivity. researchgate.netresearchgate.netnih.govacs.orgacs.org
Osmium catalysts are effective in the reduction of various functional groups, including ketones, aldehydes, imines, and esters. researchgate.netnih.govacs.orgacs.org Arene-osmium(II) complexes and those featuring NHC or PNN ligands have demonstrated high activity in these transformations. mdpi.comresearchgate.netresearchgate.netacs.orgrsc.org For instance, certain PNN osmium complexes have shown catalytic activities for ester hydrogenation comparable to or exceeding those of analogous ruthenium systems. researchgate.netacs.orgacs.org
Transfer hydrogenation, which utilizes a hydrogen donor molecule (e.g., 2-propanol or formic acid) instead of H2 gas, is another area where osmium catalysts are effective. mdpi.comresearchgate.netresearchgate.netnih.govacs.orgacs.org Organo-osmium(II) complexes, such as [OsII(η6-arene)(R-PhDPEN)], have been shown to catalyze the asymmetric transfer hydrogenation of prochiral ketones with high enantioselectivity. acs.org Dehydrogenation of alcohols to produce ketones is also catalyzed by osmium complexes, including certain cyclometalated osmium compounds. mdpi.com
Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions
Osmium complexes catalyze various reactions that form carbon-carbon and carbon-heteroatom bonds. These include C-C coupling processes such as allylic alkylation, cyclopropanation, and Michael addition reactions. mdpi.comresearchgate.netacs.org Arene-osmium(II) complexes have been shown to promote allylic alkylation and cyclopropanation of styrene (B11656) derivatives. mdpi.com The α-alkylation of arylacetonitriles and methyl ketones with alcohols, a C-C bond forming reaction, can also be catalyzed by osmium. mdpi.com
Beyond carbon-carbon bonds, osmium catalysts are involved in the formation of carbon-heteroatom bonds, including C-N and C-O bonds, often through catalytic activation processes. capes.gov.br
Metathesis and Cyclization Reactions
Osmium complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, have been explored as catalysts for olefin metathesis reactions, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). rsc.orggoogle.comacs.orgwipo.int While less studied than their ruthenium counterparts, NHC-osmium complexes have shown efficiency in these transformations. rsc.orgacs.org Novel ruthenium- and osmium-based catalysts with specific anionic ligands have been developed for stereoselective olefin metathesis, demonstrating Z-selectivity. google.comwipo.int
Osmium catalysis also extends to cyclization reactions, such as cyclopropanation and [4+2] annulation reactions. mdpi.comresearchgate.net Arene-osmium(II) complexes have been shown to catalyze the [4+2] annulation of N-methoxybenzamides with alkynes. mdpi.com
Hydration of Nitriles
The hydration of nitriles to form amides is another reaction catalyzed by osmium complexes. Arene-osmium(II) complexes have been specifically discussed in the context of promoting nitrile hydration reactions in homogeneous catalysis. mdpi.comresearchgate.net
Heterogeneous Catalysis
While homogeneous osmium catalysis is prevalent, heterogeneous osmium catalysts offer advantages in terms of catalyst recovery and reusability. lucp.net Osmium nanoparticles and supported osmium catalysts have been developed for various applications. europa.eu
Immobilized osmium catalysts have been investigated for asymmetric dihydroxylation, aiming to address the limitations associated with the cost and potential contamination from homogeneous osmium catalysts. lucp.net Supporting the active osmium center onto heterogeneous materials allows for easier separation of the catalyst from the reaction mixture. lucp.net
Osmium-based materials, including nanoparticles, have also been used as heterogeneous catalysts in hydrogenation reactions, such as the hydrogenation of cyclohexene (B86901) and citral, and dihydroxylation reactions. europa.eu
Osmium Nanoparticles and Supported Catalysts
Osmium nanoparticles (NPs) and supported osmium catalysts have emerged as important materials in heterogeneous catalysis. Compared to conventional methods for preparing supported catalysts, utilizing colloidal nanoparticles offers precise control over particle size, size distribution, and their placement on the support material. researchgate.net Osmium NPs have been explored as electrocatalysts for applications such as direct borohydride (B1222165) fuel cell anodes and the oxidation of alcohols. acs.org
The synthesis of osmium nanoparticles supported or encapsulated within materials like hollow carbon spheres (HCS) has been investigated for potential catalytic applications. wits.ac.za For instance, osmium encapsulated inside HCS showed low activity in Fischer-Tropsch synthesis compared to conventional catalysts, primarily yielding C1 and C2 hydrocarbons, with a high selectivity towards methane. wits.ac.za
Osmium nanoparticles can be prepared by reducing corresponding salts with agents like NaBH4. acs.org Studies have shown that osmium nanoparticles formed by this method can be covered with an oxide/hydroxide layer. acs.org For example, before irradiation, osmium nanoparticles were found to be metallic (Os0) with a hexagonal structure, while after irradiation, they transformed into osmium oxides (OsO2) with a tetragonal structure. acs.org XPS analysis has indicated the presence of different osmium oxidation states on the surface of nanoparticles, such as Os(IV) in OsO2 and Os(VI) in OsO3 before irradiation, and Os(III) in OsCl3 and Os(IV) in OsO2 after irradiation. acs.org
Efforts have been made to immobilize osmium catalysts onto solid supports to address issues like toxicity, volatility, and potential product contamination associated with homogeneous osmium species, particularly in asymmetric dihydroxylation reactions. researchgate.net, researchgate.net, lucp.net Strategies include covalent anchoring, ion exchange, and incorporation into matrices like metal-organic frameworks or polymers. psu.edu, lucp.net Supported osmium catalysts, such as OsO4 immobilized on modified silica (B1680970) or polymeric resins, have shown good reusability in the asymmetric dihydroxylation of alkenes. researchgate.net, lucp.net Novel polymer-incarcerated osmium (PI Os) catalysts have also been developed, demonstrating non-toxic and non-volatile properties while maintaining high catalytic activity and enantioselectivity in alkene dihydroxylation. researchgate.net, lucp.net
Electrocatalytic Transformations (e.g., Oxidation Reactions)
Osmium compounds have demonstrated utility in electrocatalytic transformations, particularly in oxidation reactions. Electrocatalytic ammonia (B1221849) oxidation is an area of research where osmium-based catalysts are being investigated. confex.com The kinetics of ammonia oxidation are often sluggish, requiring high overpotentials. confex.com Osmium complexes are being explored as alternatives to ruthenium or iron catalysts, with the expectation that their higher energy d-electrons could lead to lower redox potentials and thus lower overpotentials for ammonia oxidation. confex.com Studies on osmium analogs of previously reported ruthenium complexes have shown that switching to osmium can indeed lower the overpotential. confex.com
Osmium-based electrocatalysts have also been developed for reactions like the hydrogen oxidation reaction (HOR) and oxygen reduction reaction (ORR). nih.gov For example, an OsRu-based electrocatalyst synthesized by microwave irradiation exhibited dual catalytic activity for both HOR and ORR. nih.gov Cyclic voltammograms of this material confirmed the presence of osmium. nih.gov
Furthermore, osmium complexes have been used as redox mediators in electrocatalytic processes. rsc.org, nih.gov For instance, electrodes modified with an osmium-containing redox polymer, such as [osmium(2,2′-bipyridyl)2-(poly-4-vinylpyridine)10Cl]Cl, have been used for the electrocatalytic oxidation of ascorbic acid. rsc.org, rsc.org This reaction proceeds via mediation by the immobilized Os(II)/Os(III) redox couple. rsc.org Kinetic studies of this electrocatalytic oxidation have shown that the reaction order with respect to proton concentration is negative first order, and positive first order with respect to ascorbic acid concentration. rsc.org
Electrochemical osmium(II)-catalyzed C-H activation has been reported for the annulation of benzoic acids. nih.gov This approach utilizes electricity as a sustainable oxidant and demonstrates good regio- and chemoselectivity. nih.gov Detailed mechanistic and kinetic studies, including the isolation and characterization of key osmium intermediates, have provided insights into the electrocatalytic mechanism, supporting a facile organometallic C-H osmation pathway. nih.gov
Mechanistic Elucidation of Osmium-Catalyzed Reactions
Understanding the reaction mechanisms of osmium-catalyzed transformations is crucial for catalyst design and optimization. Various experimental and computational techniques are employed to elucidate the intricate steps involved.
Kinetic Analysis and Reaction Pathway Determination
Kinetic analysis has also been employed to study the hydration of aliphatic nitriles catalyzed by osmium polyhydrides. csic.es, nih.gov These studies, along with the isolation and characterization of key intermediates and DFT calculations, have helped establish the catalytic mechanism. csic.es, nih.gov For instance, the rate of hydration was found to be proportional to the concentrations of the catalyst precursor, nitrile, and water. csic.es
Transition State Analysis and Energetic Profiles
Transition state analysis and the determination of energetic profiles provide detailed insights into the energy barriers and molecular transformations occurring during catalytic cycles. Density Functional Theory (DFT) calculations are powerful tools for exploring transition states and calculating activation energies. csic.es, csic.es, nih.gov, acs.org, mdpi.com, nih.gov, xmu.edu.cn, soton.ac.uk, scispace.com
For the hydration of aliphatic nitriles catalyzed by an osmium polyhydride, DFT calculations supported a mechanism involving the attack of an external water molecule on the coordinated nitrile, proceeding through a six-membered cyclic transition state. csic.es, nih.gov This transition state involves interactions between the nitrile carbon, water oxygen, and the nitrogen atom of an osmium-bound amidate ligand. csic.es, nih.gov
In the dihydroboration of alkyl nitriles, computational evaluation of the reaction coordinate helped identify the rate-determining step and understand the regioselectivity of the nitrile insertion into the Os-B bond. csic.es
DFT calculations have also been used to explore the mechanism of osmium-catalyzed oxidative cyclization of 1,5-dienes. soton.ac.uk, scispace.com These studies have elucidated the role of acid in promoting the cyclization step and the energetic profiles of different reaction pathways, including alkene osmylation and subsequent cyclization to form tetrahydrofuran (B95107) rings. soton.ac.uk, scispace.com Transition state modeling using quantum mechanics-guided molecular mechanics has been applied to rationalize the stereoselectivity of osmium tetroxide asymmetric dihydroxylations. acs.org
Computational Modeling of Catalytic Cycles
For the hydration of nitriles catalyzed by arene-osmium(II) complexes, DFT calculations, combined with experimental observations, have been used to propose catalytic cycles involving the formation of imidinate intermediates. mdpi.com
Computational studies on the dehydrogenation of formic acid catalyzed by an osmium germylene system have provided insights into the cooperative participation of the metal center and a Lewis acid in the CO2 release step, which was identified as the rate-determining step. nih.gov Energy profiles calculated by DFT methods have illustrated the transformation of intermediates and the energy barriers involved. nih.gov
Computational chemistry plays a significant role in gaining insight into the mechanisms of organometallic reactions and catalysis, complementing experimental studies by characterizing reactive intermediates and transition states that are often difficult to observe experimentally. scispace.com
Catalyst Design and Immobilization Strategies
The design of osmium catalysts focuses on tuning their activity, selectivity, and stability for specific transformations. Immobilization strategies aim to heterogenize homogeneous osmium catalysts, facilitating their separation and recycling, and potentially mitigating issues related to toxicity and volatility. psu.edu, researchgate.net, researchgate.net, lucp.net
Catalyst design often involves modifying the ligand environment around the osmium center to influence its electronic and steric properties, thereby affecting its catalytic performance. For example, in electrocatalytic ammonia oxidation, altering the ligand structure in osmium complexes has been shown to impact the acidity of coordinated ammonia and the reaction rate. confex.com
Immobilization strategies for osmium catalysts include anchoring molecular catalysts onto solid supports through covalent bonding, ionic interactions, or encapsulation within solid matrices. psu.edu, lucp.net, mdpi.com Supported ionic-liquid phases and the incorporation of osmium centers into coordination polymers or metal-organic frameworks are emerging approaches. psu.edu
Specific examples of immobilization include covalently anchoring osmium onto modified silica supports for heterogeneous cis-dihydroxylation. psu.edu This concept leverages the properties of the osmium-diolate species involved in the reaction. psu.edu Polymeric resins and chemically modified silica have also been used as supports for osmium catalysts in asymmetric dihydroxylation, showing improved reusability. lucp.net
Novel strategies involve the development of polymer-incarcerated osmium catalysts, which are air-stable, nonvolatile, and less toxic, offering high yields and enantioselectivities in alkene dihydroxylation with good recyclability. researchgate.net, lucp.net Magnetically recoverable osmium catalysts have also been developed for olefin dihydroxylation, allowing for easy separation using an external magnetic field. researchgate.net
The design of bifunctional catalysts incorporating osmium and other functional units, such as germylenes, is another avenue being explored to achieve cooperative catalysis in reactions like the dehydrogenation of formic acid. nih.gov
Osmium in Advanced Materials Science
Osmium-Based Nanomaterials
Osmium-based nanomaterials, including nanoparticles, nanoclusters, quantum dots, nanowires, and nanorods, are subjects of ongoing research due to their potential applications in catalysis, sensing, electronics, and biomedicine. americanelements.comnanorh.comnanochemazone.com Compared to more widely studied precious metal nanoparticles like gold, silver, platinum, palladium, and ruthenium, osmium nanomaterials are less investigated but present unique features. nih.goveuropa.eunih.gov
Controlled Synthesis and Functionalization of Osmium Nanoparticles and Nanoclusters
Controlled synthesis is crucial for tailoring the size, shape, and properties of osmium nanoparticles and nanoclusters. Various methods have been developed for their preparation. Surfactant-free synthesis in alkaline low-boiling-point solvents using monoalcohols as reducing agents has been reported to yield colloidal osmium nanoparticles. beilstein-journals.orgresearchgate.net This method, unlike similar syntheses for platinum or iridium nanoparticles, does not require a base. beilstein-journals.org Using OsCl₃ or H₂OsCl₆ as precursors in methanol/water mixtures can produce small-sized nanoparticles, typically 1-2 nm in diameter, even at high precursor concentrations. beilstein-journals.orgresearchgate.net These nanoparticles can form from chain-like [OsOₓClᵧ] complexes. beilstein-journals.orgresearchgate.net
Another approach involves the thermal or photolytic decomposition of metal carbonyl precursors like Os₃(CO)₁₂ in ionic liquids, yielding stable osmium nanoparticles with a small and uniform size of about 1.5-2.5 nm without additional stabilizers or capping molecules. acs.org Electron irradiation of organometallic osmium complexes encapsulated in polymer micelles can also lead to the synthesis of osmium nanoparticles with defined sizes ranging from 1.5 to 50 nm, where the size can be controlled by modulating the irradiation time. rsc.org
Functionalization of osmium nanostructures is key to integrating them into various applications. Surface functionalized nanorods, for instance, can be preferentially adsorbed at interfaces using chemically bound polymers. americanelements.comnanorh.com Protein-assisted synthesis has been used to create osmium nanoclusters, such as those involving bovine serum albumin (BSA), which exhibit intrinsic peroxidase-like activity and antifouling properties. acs.orgx-mol.net Citrate-functionalized osmium nanoparticles have also been synthesized via a one-pot strategy and demonstrate peroxidase-like activity. researchgate.net
Exploration of Osmium Quantum Dots and Other Low-Dimensional Structures
The exploration of osmium extends to low-dimensional structures like quantum dots, nanowires, and nanorods. Osmium quantum dots are being investigated as part of novel nanotechnology applications. americanelements.comnanorh.com Osmium nanorods are elongated particles typically ranging from 10 to 120 nm with specific surface areas in the 30-70 m²/g range. nanorh.com They are available in various forms, including passivated, high purity, coated, and dispersed forms. nanorh.com Research is underway to explore their potential electrical, dielectric, magnetic, optical, imaging, catalytic, biomedical, and bioscience properties. americanelements.comnanorh.com Osmium nanowires have also been studied, including their formation on DNA scaffolds. acs.org
Hybrid Materials Integrating Osmium Nanostructures
Osmium nanostructures are being integrated into hybrid materials to leverage synergistic properties. Examples include Os/Si nanowires and nanoparticles obtained by etching Si nanowires, which have shown high activity for the hydrogen evolution reaction (HER). europa.eu Tungsten trioxide nanowires decorated with osmium oxide nanoparticles have been fabricated for use in gas sensor arrays, demonstrating enhanced detection capabilities. rsc.org Hybrid nanoscale inorganic cages, such as ruthenium cages grown on semiconductor nanocrystals, illustrate the potential for integrating platinum group metals like osmium into complex nanostructures with novel chemical, optical, and electronic properties. nih.gov Osmium nanoparticles dispersed in n-decanol or n-dodecanol have been used as catalytic materials in emulsion membranes for the hydrogenation of p-nitrophenol. researchgate.net Osmium NPs on polypropylene (B1209903) hollow fiber membranes have also been explored for membrane filtration and redox applications. researchgate.net
Functional Osmium-Containing Frameworks and Polymers
Osmium is also being incorporated into extended structures such as metal-organic frameworks and polymers to create functional materials with diverse applications.
Metal-Organic Frameworks (MOFs) with Osmium Centers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. While MOFs based on other transition metals are more common, research is emerging on osmium-containing MOFs. An isostructural osmium analogue of a ruthenium-pyrazine MOF, [Ru(pz)₂Cl₂]n, has been synthesized. acs.orgscilit.com This two-dimensional osmium MOF exhibits mixed-valence states and electronic delocalization between metal centers, leading to solid-state conductivity. acs.org The synthesis of MOFs typically involves solvothermal or solvent-free methods, and their characterization often utilizes techniques such as powder X-ray diffraction (PXRD), infrared spectroscopy (IR), thermogravimetric analysis (TGA), and X-ray absorption spectroscopy. acs.orgacs.orgrsc.orgresearchgate.net
Polymeric Osmium Complexes for Advanced Applications
Polymeric osmium complexes are being developed for various advanced applications, particularly in electrochemistry and sensing. These polymers can function as redox mediators in enzyme-based electrochemical sensors, facilitating electron transfer between enzymes and electrodes. google.comluc.edursc.org A pioneering example involves an osmium complex incorporated into a polyamine for glucose sensing, electrically connecting the glucose substrate and glucose oxidase to an electrode. rsc.org
Novel osmium redox complexes have been synthesized and immobilized on electrodes, such as screen-printed carbon electrodes with deposited gold nanoparticles, to act as electrocatalysts for reactions like glucose oxidation. researchgate.net A new synthesis route for osmium-complex modified redox polymers involves binding osmium complexes with suitable functional groups to the polymer backbone via reactions like epoxide opening, allowing for better control over the polymer structure and enabling the purification and characterization of the osmium complex before polymerization. nih.gov
Organometallic polymers of osmium(0), such as [Os⁰(bpy)(CO)₂]n (bpy = 2,2′-bipyridine), have been prepared electrochemically and shown to be effective electrocatalysts for the reduction of CO₂ in aqueous media. researchgate.net Osmium(IV) tetraaryl complexes formed from prefunctionalized ligands are also being explored as potential redox-active building blocks for extended polymeric materials and molecular electronic components. acs.org Osmium(II) polypyridyl complexes have been investigated for applications in sensors and photovoltaic devices, including dye-sensitized solar cells (DSSCs), where they serve as photosensitizers. researchgate.net
Surface Science and Thin Film Technologies
The interaction of osmium compounds with surfaces and the deposition of osmium-containing thin films are areas of significant research, driven by the potential for novel material properties and functionalities.
Surface Modification and Adsorption Studies of Osmium Complexes
Osmium complexes have been investigated for their ability to modify surfaces and their adsorption behavior on various substrates. Studies have shown that osmium polypyridyl complexes can adsorb spontaneously on metal surfaces, such as gold (Au(111)) and platinum (Pt(111)), particularly when a free pyridyl group is available aip.org. The adsorption is influenced by factors such as hydrophobic interactions between organic ligands and the substrate, as well as specific surface-ligand bond formation when a pendant pyridyl group is present aip.org.
Electrochemical in situ scanning tunneling microscopy (STM) studies have revealed that directly adsorbed osmium polypyridyl complexes on Au(111) and Pt(111) surfaces can exhibit transistor-like behavior at room temperature aip.org. The molecular energy levels and electron density of these complexes adsorbed on gold surfaces have been determined using density functional theory (DFT) calculations in both reduced and oxidized states aip.org.
Covalent attachment of osmium complexes to surfaces has also been explored. For instance, osmium(II) complexes have been covalently bonded to gold surfaces using dithiocarbamate (B8719985) anchoring groups or alkanethiol self-assembled monolayers (SAMs) as molecular bridges aip.org. This approach allows for precise control over the distance of the redox-active center from the surface aip.org. The successful coupling reaction via an amide bond to a SAM-modified Au(111) surface has been demonstrated, with the integrity of the osmium complex retained after surface bonding aip.org. X-ray photoelectron spectroscopy (XPS) has confirmed the presence of the osmium complex and counterions on the surface aip.org.
The adsorption kinetics of osmium complexes on surfaces have also been studied. For certain osmium(II) complexes on gold and pyrolytic graphite (B72142) electrodes, the adsorption process appears to be under kinetic rather than diffusion control researchgate.net. At low concentrations, an induction period may be observed researchgate.net. The electrode potential can affect the equilibrium coverage, likely due to electrostatic repulsions, but not the kinetics of adsorption researchgate.net.
Osmium complexes have also been used to modify enzymes adsorbed on electrode surfaces, influencing their electrochemical responses and suggesting that the orientation of the adsorbed enzyme is induced by the interaction of the osmium complex with the surface material dss.go.th.
Deposition of Osmium-Containing Thin Films
The deposition of osmium-containing thin films is crucial for integrating osmium's properties into various technological devices. Different techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD), have been employed for this purpose daiwatechno.co.jpresearchgate.net.
Atomic layer deposition has been used to grow osmium thin films and nanoparticles researchgate.net. Using osmocene and molecular oxygen as precursors, osmium thin films have been successfully grown between 325 and 375 °C researchgate.net. These films primarily consist of metallic osmium, with osmium oxides not detected by X-ray diffraction researchgate.net. Impurity levels of oxygen, carbon, and hydrogen were found to be low (less than 1 at %) at various deposition temperatures researchgate.net. A notable aspect of this ALD process is a long nucleation delay, which can facilitate either nanoparticle or thin film deposition researchgate.net. After the nucleation delay, the film growth proceeds linearly with the number of deposition cycles researchgate.net. Conformal growth of osmium thin films on three-dimensional structures has also been demonstrated using ALD researchgate.net.
Chemical vapor deposition is another method for depositing osmium thin films. Plasma CVD has been used to form thin osmium films, typically 10 to 20 nm thick daiwatechno.co.jp. This method allows for uniform film formation, even within fine holes daiwatechno.co.jp. Organometallic cluster precursors, including homometallic and heterometallic clusters like RuOs₃(CO)₁₃(μ-H)₂, have been utilized for CVD of osmium and osmium-ruthenium alloy films nus.edu.sg. Pyrazolate complexes have also been investigated as CVD source reagents for osmium thin films rsc.org. Studies using these complexes have shown that osmium metal thin films can be optimally deposited at temperatures between 450 and 500 °C rsc.org.
Osmium thin films deposited by plasma CVD exhibit properties such as high melting point (3,045°C) and strong resistance to heat damage daiwatechno.co.jp. The deposited surface is typically uniform and smooth, making it suitable for vacuum applications daiwatechno.co.jp. Osmium deposition technology using CVD has been applied to aperture plates in electron microscopes as an anti-static measure daiwatechno.co.jp.
An osmium-oxygen thin film has also been prepared by d.c.-glow-discharge deposition from osmium tetraoxide, yielding a homogeneous amorphous structure with resistivity in the order of 10⁻⁴ Ω cm researchgate.net. These films can be transparent and conductive, with a 20 nm thick film showing about 80% transparency for visible light on glass or plastic substrates researchgate.net.
Osmium-Based Materials for Specialized Technologies
Osmium's unique properties make it a valuable component in materials designed for specialized technological applications, particularly in electronics, optoelectronics, and data storage.
High-Performance Electronics and Optoelectronics
Osmium's electrical conductivity and durability make it suitable for applications in high-precision electronics, such as microchips and sensors marketresearchintellect.com. Its integration into electronic components can enhance performance and longevity, which is particularly relevant in sectors requiring reliability and durability, including aerospace, automotive, and medical equipment manufacturing marketresearchintellect.com. The demand for materials that can withstand extreme conditions in increasingly compact and complex consumer electronics is expected to expand osmium's role marketresearchintellect.com.
In optoelectronics, osmium-based materials are being explored for their potential in devices that convert light and electrical energy. Research is ongoing to develop organic optoelectronic materials and devices with high performance and added value kyushu-u.ac.jp. While the search results don't detail specific osmium-based electronic components, the general trend in high-precision electronics points to osmium's utility where durability and conductivity are paramount marketresearchintellect.com.
Osmium(II) complexes, particularly phosphorescent ones, have shown promise for applications in organic light-emitting diodes (OLEDs) acs.org. Highly efficient red phosphorescent osmium(II) complexes have been synthesized and evaluated for their electroluminescent properties in OLEDs, demonstrating promising device efficiencies for future applications acs.org.
Advanced Data Storage Solutions
Osmium is emerging as a promising candidate for advanced data storage solutions, especially with the growing need for materials supporting high-density data storage marketresearchintellect.com. Researchers are investigating osmium's magnetic properties to optimize data storage devices, particularly where long-term stability and data retention are critical marketresearchintellect.com. The integration of osmium in memory and storage technologies could lead to more robust, high-capacity solutions for data-intensive industries like cloud computing and big data analytics marketresearchintellect.com.
An international research team has reported the synthesis and testing of an osmium sulfur dioxide ammine complex for solid-state optical switching, a technology with applications in optical data storage and quantum computing anl.gov. This osmium-based crystal can undergo photoinduced changes, where different molecular configurations can represent binary data (0s and 1s), potentially enabling three-dimensional optical data storage anl.gov. The ability of osmium to better stabilize sulfur dioxide photoisomers compared to ruthenium counterparts suggests its potential in developing promising solid-state optical switches anl.gov.
Theoretical and Computational Chemistry of Osmium
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the bonding, geometry, and reactivity of osmium compounds. These computational tools provide a microscopic view of electron distribution and energy levels.
Density Functional Theory (DFT) has become a versatile and popular computational method for investigating the electronic ground state of many-body systems, including complex osmium compounds. wikipedia.orgmpg.de It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, geometry, and properties of atoms, molecules, and condensed phases. wikipedia.orgmpg.de DFT calculations are used to determine optimized geometries, which can be compared with experimental data from X-ray crystallography. For instance, in studies of bis(terpyridine)osmium(II) complexes, the calculated Os-N bond lengths show good agreement with experimental values, with minor discrepancies attributed to solid-state packing effects not present in gas-phase or implicit solvent models. mdpi.com
DFT is also instrumental in elucidating the molecular orbital (MO) framework of osmium complexes. mdpi.com For pseudo-octahedral d⁶ osmium(II) complexes like [Os(tpy)₂]²⁺, DFT correctly predicts a ground state with six electrons filling the lower-energy t₂g-like orbitals (dxy, dyz, dxz) and no electrons in the higher-energy eg-like orbitals. mdpi.com The theory can predict the ground state spin states for various oxidation states of a complex; for example, for [Os(tpy)₂]m, the ground states for m = 0, 1, 2, and 3 were calculated to be triplet, doublet, singlet, and doublet, respectively. mdpi.com Furthermore, analysis of the MOs provides insight into redox processes, showing, for instance, that upon oxidation from Os(II) to Os(III), the highest occupied molecular orbital (HOMO) can shift from being metal-centered to ligand-centered. nih.gov This is supported by Mulliken spin density analysis, which can quantify the distribution of unpaired electrons across the metal and ligands in different redox states. mdpi.com DFT has also been used to explore the formation and nature of noncovalent interactions, such as osme bonds in nitrido-osmium(VI) derivatives. mdpi.com
Table 1: Comparison of Experimental and Calculated Os-N Bond Lengths (Å) for a Bis(terpyridine)osmium(II) Complex This interactive table presents a comparison between Os-N bond lengths determined by X-ray crystallography and those calculated using DFT (B3LYP/6-311G(d,p)/def2tzvpp with a solvent model), demonstrating the accuracy of the theoretical approach.
| Bond | Experimental (Å) | Calculated (Å) |
|---|---|---|
| Os-N (Central) | 1.964 | 2.009 |
| Os-N (Terminal) | 2.083 | 2.102 |
Data sourced from a study on bis(terpyridine)osmium(II) complexes. mdpi.com
Table 2: Calculated Energies and Ground Spin States for [Os(tpy)₂]ⁿ in Different Oxidation States This table shows the effectiveness of the selected DFT approach in correctly identifying the electronic structure, energy levels, and ground states of [Os(tpy)₂]ⁿ. The energies are calculated using the B3LYP functional in the solvent phase (acetonitrile).
| Complex | Oxidation State (n) | d-electron Count | Ground Spin State (S) | Calculated Energy (eV) |
|---|---|---|---|---|
| [Os(tpy)₂]⁰ | 0 | d⁶+2e⁻ | 1 (Triplet) | - |
| [Os(tpy)₂]¹⁺ | +1 | d⁶+1e⁻ | ½ (Doublet) | - |
| [Os(tpy)₂]²⁺ | +2 | d⁶ | 0 (Singlet) | - |
| [Os(tpy)₂]³⁺ | +3 | d⁵ | ½ (Doublet) | - |
Data adapted from a DFT study on bis(terpyridine)osmium(II) complexes. mdpi.com
For situations requiring higher accuracy, particularly in describing electron correlation and excited states, ab initio and post-Hartree-Fock methods are employed. While computationally more demanding than DFT, these methods provide a more rigorous solution to the electronic Schrödinger equation. An example is the use of the ab initio multireference perturbation method (NEVPT2) to calculate the absorption spectra of complexes like [Os(bpy)₃]²⁺ and [Os(phen)₃]²⁺. nih.gov These calculations, which incorporate relativistic effects through approximations like the ZORA (Zeroth-Order Regular Approximation), have shown very good agreement with experimental spectra, especially for the metal-to-ligand charge transfer (MLCT) transitions in the visible and near-UV regions. nih.gov
Ab initio quantum molecular dynamics (QMD) simulations represent another powerful application of these high-level methods. aps.orgaps.org QMD has been used to determine fundamental physical properties of elemental osmium under extreme conditions, such as its melting curve up to 500 GPa. aps.orgaps.org These simulations predicted a zero-pressure melting point of 3370 ± 75 K, corroborating experimental suggestions that the commonly cited value of 3300 K may be for impure osmium. aps.orgaps.org Such studies also yield the equation of state (EOS) and the pressure dependence of the crystal lattice parameters, providing crucial data that is difficult to obtain experimentally at extreme pressures. aps.orgaps.org
Reaction Mechanism and Pathway Elucidation
Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, identifying transient species like transition states, and modeling entire catalytic cycles.
Understanding a chemical reaction's mechanism involves characterizing its potential energy surface (PES). A key feature of the PES is the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. openmopac.net Locating this saddle point is a primary objective of computational reaction studies. openmopac.net
Once a transition state geometry is located, its connection to the intended reactants and products is confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation. scm.commdpi.comfaccts.demissouri.edurowansci.com The IRC method traces the minimum energy path (MEP) downhill from the transition state in both forward and reverse directions. scm.comrowansci.com This analysis provides a detailed picture of the geometric and energetic changes that occur during the reaction, confirming that the located TS is the correct one for the process under investigation. rowansci.com This methodology has been applied to study the isomerization of osmium-tellurium clusters, where the computed isomerization pathway was found to be consistent with experimentally determined kinetic data. rsc.org
Computational methods, particularly DFT, are extensively used to model complete catalytic cycles involving osmium. researchgate.netacs.org This involves calculating the geometries and energies of all species in the cycle, including the initial catalyst, reactant-catalyst adducts, all intermediates, transition states for each elementary step, and the final product-catalyst complex before catalyst regeneration. By piecing together these individual steps, a comprehensive energy profile for the entire catalytic process can be constructed.
This approach provides invaluable mechanistic insights that can be difficult to obtain experimentally. For example, DFT has been used to validate proposed mechanisms for osmium-catalyzed reactions such as heterocyclization to form benzoxepine (B8326511) derivatives and asymmetric dihydroxylation. researchgate.netacs.org These models help rationalize observed selectivity, identify the rate-determining step, and can guide the design of more efficient catalysts by modifying ligand structures to lower key energy barriers. acs.org
Photophysical Properties and Excited State Theory
The interaction of osmium complexes with light is a rich area of study, driven by their potential use in photocatalysis, sensing, and light-emitting devices. nih.gov Computational methods are crucial for understanding the nature of the electronic excited states that govern these properties.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic absorption and emission properties of osmium complexes. rsc.org These calculations can predict the energies of vertical transitions from the ground state to various excited states, which correspond to peaks in the absorption spectrum. arxiv.org A key feature of many osmium(II) polypyridyl complexes is the presence of low-energy metal-to-ligand charge transfer (MLCT) excited states. arxiv.orgaip.org Due to the large spin-orbit coupling imparted by the heavy osmium atom, direct absorption from the ground singlet state to the catalytically active triplet MLCT state is possible, a property that is advantageous in photoredox catalysis. researchgate.net
Computational studies allow for the detailed characterization of these excited states, including their orbital parentage (e.g., MLCT, ligand-centered π–π*). aip.orgnih.gov This understanding is critical for tuning the photophysical properties of the complexes. For instance, modifying ligands can alter the energies of the HOMO and LUMO, thereby shifting absorption and emission wavelengths and changing excited-state redox potentials. rsc.orgresearchgate.net Theoretical models can also investigate the interplay between different types of excited states, such as the ³MLCT and ligand-localized ³ILCT states, which is key to understanding the excited-state relaxation pathways. nih.gov This predictive power aids in the rational design of new osmium complexes with tailored photophysical properties for specific applications, such as red-emitting phosphors for OLEDs or photocatalysts for solar energy conversion. rsc.orgaip.org
Table 3: Selected Photophysical Properties of Osmium(II) Complexes in Acetone This interactive table summarizes key photophysical data for two osmium(II) complexes, highlighting how ligand modification (addition of CF₃ groups) impacts their properties. Data was obtained from experimental measurements in acetone.
| Complex | MLCTmax (nm) | ε (M⁻¹cm⁻¹) | PLmax (nm) | τ (ns) | Φ | kr (s⁻¹) | knr (s⁻¹) |
|---|---|---|---|---|---|---|---|
| [Os(CF₃bpy)₂(tmam)]⁴⁺ | 468 | 13,000 | 680 | 38 | 0.0019 | 5.0 x 10⁴ | 2.6 x 10⁷ |
| [Os(bpy)₂(tmam)]⁴⁺ | 458 | 15,000 | 700 | 25 | 0.0016 | 6.4 x 10⁴ | 4.0 x 10⁷ |
MLCTmax: Maximum absorption wavelength of the MLCT band. ε: Molar absorption coefficient. PLmax: Maximum photoluminescence wavelength. τ: Excited-state lifetime. Φ: Quantum yield. kr: Radiative rate constant. knr: Non-radiative rate constant. Data sourced from a study on osmium(II) photocatalysts. aip.org
Time-Dependent Density Functional Theory (TDDFT) for Excited State Behavior
Time-Dependent Density Functional Theory (TDDFT) has become a widely used method for investigating the excited-state properties of transition metal complexes, including those of osmium. csmres.co.ukwikipedia.org This approach allows for the calculation of electronic absorption spectra by determining the poles in the response of the ground state density to a time-varying electric field, which correspond to excitation energies. csmres.co.ukwikipedia.org For osmium compounds, TDDFT is particularly valuable for interpreting the nature of their electronic transitions, which are often dominated by metal-to-ligand charge transfer (MLCT) bands. acs.orgresearchgate.net
Studies on osmium(II) polypyridyl complexes have demonstrated that TDDFT calculations can achieve reasonable agreement with experimental UV-visible absorption spectra. acs.orgacs.org For example, calculations on complexes like [Os(TAP)₂(dppz)]²⁺ and [Os(TAP)₂(dppp2)]²⁺ have successfully identified the lower-energy absorptions as being dominated by ¹MLCT transitions. acs.orgacs.org However, it is also common for TDDFT to overestimate the energies of these absorption features. acs.orgacs.org The method is also capable of predicting spin-forbidden transitions, such as those to ³MLCT states, which are crucial for understanding the photophysical properties of these complexes. acs.org
The choice of ancillary ligands can significantly impact the optoelectronic properties, and TDDFT is an effective tool for studying these effects. A study on red-emitting osmium(II) complexes, (N^N)₂Os(P^P), showed how altering the P^P ancillary ligand influences HOMO-LUMO gaps and emission wavelengths. acs.org DFT and TDDFT calculations can help rationalize the design of osmium complexes for specific applications by predicting their photophysical behavior. researchgate.net While powerful for low-lying valence excited states, standard TDDFT functionals can be inaccurate for states with significant charge-transfer character over long distances or for high-lying Rydberg states due to the self-interaction problem. csmres.co.ukrsc.org
Table 1: Comparison of Experimental and TDDFT-Calculated Absorption Maxima (λmax) for Select Osmium Complexes
| Complex | Calculated λmax (nm) [Transition Type] | Experimental λmax (nm) [Transition Type] | Reference |
|---|---|---|---|
| [Os(bpy)₃]²⁺ | Visible/near-UV: 16,000 - 33,000 cm⁻¹ (MLCT) | Visible: 430 - 520 nm (¹MLCT) | acs.orgwashington.edu |
| [Os(phen)₃]²⁺ | Visible/near-UV: 16,000 - 33,000 cm⁻¹ (MLCT) | Not Specified | washington.edu |
| [Os(TAP)₂(dppz)]²⁺ | Lower-energy absorptions dominated by TAP-localized ¹MLCT | Broad absorption envelope 370-520 nm (¹MLCT) | acs.org |
| (N^N)₂Os(dmpm) (Complex 1) | Red-shifted absorption compared to complexes 2-4 | Red-shifted emission (715 nm) | acs.org |
| (N^N)₂Os(dmpcb) (Complex 5) | Blue-shifted absorption compared to complexes 2-4 | Red-shifted emission (735 nm) | acs.org |
Spin-Orbit Coupling Effects on Electronic Transitions
For heavy elements like osmium, spin-orbit coupling (SOC) is a dominant interaction that profoundly influences electronic structure and properties. nih.govnih.gov SOC arises from the interaction between the electron's spin and its orbital angular momentum. In osmium complexes, this effect is so large that it cannot be treated as a minor perturbation. researchgate.net The pure spin states (singlet and triplet) become mixed, and a description in terms of spin-orbital states is more appropriate. aps.org
One of the most significant consequences of SOC in osmium chemistry is its impact on electronic transitions and redox potentials. Including SOC in calculations is essential for accurately reproducing the low-energy absorption bands that are characteristic of Os(II) complexes. researchgate.net For the Os(II)/Os(III) redox couple in octahedral complexes, SOC has been shown to cause a systematic negative shift in the calculated reduction potentials by approximately 300 mV. nih.govmdpi.com This stabilization of the Os(III) state arises from the splitting of the 2T₂g ground state (in idealized octahedral symmetry) into a Kramers doublet and a quartet. nih.govmdpi.com This splitting is substantial, calculated to be in the range of 4155–5061 cm⁻¹ for Os³⁺ complexes, which is significantly larger than the splitting in analogous Ru³⁺ complexes (1354–1573 cm⁻¹). nih.govmdpi.com
The large SOC in [Os(bpy)₃]²⁺ has been experimentally verified and explains anomalies in oxidation potential trends when compared to its iron and ruthenium analogues. nih.gov This strong coupling also facilitates intersystem crossing, influencing the photophysical pathways and lifetimes of excited states, which is a key feature in the design of osmium-based phosphors and photosensitizers. acs.org Theoretical models that neglect SOC fail to provide even a qualitatively correct description of the electronic spectra and redox properties of many osmium compounds. researchgate.net
Table 2: Calculated Effects of Spin-Orbit Coupling (SOC) on Properties of Octahedral Osmium Complexes
| Property | System | Calculated Effect of SOC | Reference |
|---|---|---|---|
| Reduction Potential (Os²⁺/³⁺) | [Os(H₂O)₆]²⁺/³⁺, [OsCl₆]⁴⁻/³⁻, [Os(NH₃)₆]²⁺/³⁺, [Os(en)₃]²⁺/³⁺, [Os(bipy)₃]²⁺/³⁺, [Os(CN)₆]⁴⁻/³⁻ | Systematic shift of approx. -300 mV | nih.govmdpi.com |
| Ground State Splitting (Os³⁺) | Octahedral Os³⁺ Complexes (e.g., [Os(H₂O)₆]³⁺) | ²T₂g state splits by 4155–5061 cm⁻¹ | nih.govmdpi.com |
| Absorption Spectra | Os(II) polypyridyl complexes | Essential for reproducing low-energy absorption bands | researchgate.net |
| MLCT Transition Energy | [Os(bpy)₃]²⁺ vs. [Ru(bpy)₃]²⁺ | Explains the lower energy of the MLCT transition in the Os complex | nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, providing insights into their conformational flexibility, solvation, and interactions with their environment over time. acs.org For osmium complexes, particularly in the context of their applications in catalysis or medicine, understanding their behavior in solution is critical. First-principles MD, where forces are calculated "on-the-fly" from electronic structure methods like DFT, is an especially robust technique for organometallic systems. acs.org This method avoids the need for pre-parameterized force fields and can accurately model systems where bond breaking/formation or changes in electronic state occur. acs.org
The application of MD allows for the exploration of the conformational landscape of flexible osmium complexes. For instance, the rotation of phenyl groups in polypyridyl ligands can influence non-radiative decay pathways, and MD could be used to sample these motions and their timescales. researchgate.net In catalytic cycles, MD simulations can elucidate the role of the solvent in stabilizing intermediates, mediating proton transfer, or coordinating to unsaturated metal centers. acs.org
While detailed first-principles MD studies on osmium complexes are computationally demanding, related computational techniques like molecular docking have been applied. In the study of osmium arene anticancer agents, molecular docking simulations have been used to predict and analyze the intermolecular interactions between the osmium complexes and biological targets like anti-apoptotic proteins or DNA. acs.orgwashington.edunih.gov Such studies help in understanding the potential mechanism of action at a molecular level, guiding the design of more effective therapeutic agents. Conformational analysis through techniques like Hirshfeld surface analysis, supported by docking studies, has also been used to investigate the coordination sphere contacts in osmium-cymene complexes. acs.org
Relativistic Effects in Osmium Calculations
As a heavy element with atomic number 76, the chemistry of osmium is heavily influenced by relativistic effects. These effects arise because the core electrons in heavy atoms move at speeds that are a significant fraction of the speed of light, leading to an increase in their relativistic mass. This, in turn, causes a contraction and energetic stabilization of s and p orbitals, while d and f orbitals become expanded and destabilized due to more effective screening of the nuclear charge by the contracted inner orbitals.
These relativistic shifts have profound chemical consequences. For osmium, the relativistically elevated energy of the 5d orbitals is a key factor. Ignoring these effects in calculations leads to incorrect predictions of molecular properties. For instance, in a study of metal-metal bonded osmium corrole (B1231805) dimers, {Os[TpXPC]}₂, relativistic effects were found to be substantial. While DFT calculations showed an almost negligible relativistic effect on the Os-Os bond distance, relativity was responsible for approximately one-third (~0.17 V) of the ~0.5 V difference in reduction potentials between analogous osmium and ruthenium dimers. This was attributed to the fact that reduction in the osmium dimer is not purely metal-centered but involves significant delocalization onto the ligand, a direct consequence of the relativistically raised 5d orbital energies.
Furthermore, relativistic effects significantly alter the electronic spectra. The UV-vis spectra of osmium corrole dimers are markedly different from their ruthenium counterparts, with a key feature in the osmium series being blue-shifted by about 0.55 eV. TDDFT calculations suggest this is related to higher-lying Os(5d)-based Lowest Unoccupied Molecular Orbitals (LUMOs) in the osmium complexes. Computational methods designed to study heavy elements, therefore, must incorporate relativity, often through approximations like the Zeroth-Order Regular Approximation (ZORA) or by using relativistic effective core potentials (ECPs). washington.eduresearchgate.net
Table 3: Impact of Relativistic Effects on Calculated Properties of Osmium Corrole Dimers ({Os[TPC]}₂)
| Property | Observation/Calculation | Relativistic Contribution | Reference |
|---|---|---|---|
| Reduction Potential | ~0.5 V lower than analogous Ru dimer | Approx. one-third of the difference is ascribed to relativity. | |
| Os-Os Bond Distance | Comparison of scalar-relativistic and non-relativistic DFT calculations showed an almost vanishingly small relativistic effect on the distance. | Minimal | |
| UV-vis Spectrum | A strong near-UV feature is blue-shifted by ~0.55 eV relative to the analogous Ru dimer. | The shift is related to higher-energy Os(5d)-based LUMOs, a relativistic effect. | |
| Electron Localization | Reduction is not exclusively metal-based; spin density is delocalized onto the corrole ligand. | The relativistically elevated energy of Os(5d) orbitals promotes this delocalization. |
Mentioned Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| [Os(bpy)₃]²⁺ | Tris(2,2'-bipyridine)osmium(II) |
| [Os(phen)₃]²⁺ | Tris(1,10-phenanthroline)osmium(II) |
| [Os(TAP)₂(dppz)]²⁺ | Bis(1,4,5,8-tetraazaphenanthrene)dipyrido[3,2-a:2',3'-c]phenazineosmium(II) |
| [Os(TAP)₂(dppp2)]²⁺ | Bis(1,4,5,8-tetraazaphenanthrene)pyrido[2',3':5,6]pyrazino[2,3-f] aps.orgphenanthrolineosmium(II) |
| (N^N)₂Os(dmpm) | Bis(5-(1-isoquinolyl)-1,2,4-triazole)bis(dimethylphosphino)methyleneosmium(II) |
| (N^N)₂Os(dmpcb) | Bis(5-(1-isoquinolyl)-1,2,4-triazole)1,2-bis(dimethylphosphino)-4-cyano-benzeneosmium(II) |
| [Os(H₂O)₆]²⁺/³⁺ | Hexaaquaosmium(II)/Hexaaquaosmium(III) |
| [OsCl₆]⁴⁻/³⁻ | Hexachloroosmate(II)/Hexachloroosmate(III) |
| [Os(NH₃)₆]²⁺/³⁺ | Hexaammineosmium(II)/Hexaammineosmium(III) |
| [Os(en)₃]²⁺/³⁺ | Tris(ethylenediamine)osmium(II)/Tris(ethylenediamine)osmium(III) |
| [Os(CN)₆]⁴⁻/³⁻ | Hexacyanoosmate(II)/Hexacyanoosmate(III) |
| {Os[TpXPC]}₂ | Bis(meso-tris(p-X-phenyl)corrole)diosmium(II) |
| [Os(η⁶-p-cymene)(PPh₃)Cl₂] | Dichloro(η⁶-p-cymene)(triphenylphosphine)osmium(II) |
Advanced Analytical and Spectroscopic Characterization Techniques for Osmium Compounds
Structural Elucidation
Determining the precise spatial arrangement of atoms is fundamental to understanding the properties and reactivity of osmium compounds. A variety of diffraction and microscopy techniques are employed for this purpose, each suited to different types of materials.
For instance, the structures of numerous osmium carbonyl clusters have been meticulously detailed using XRD. A single-crystal X-ray structural analysis of undecacarbonyldihydridotriosmium, H₂Os₃(CO)₁₁, revealed key structural perturbations caused by the presence of hydride ligands. acs.org The study showed a lengthening of the bridged osmium-osmium bond and a redistribution of the equatorial carbonyl ligands when compared to dodecacarbonyltriosmium, Os₃(CO)₁₂. acs.org Similarly, the structures of complex osmium clusters, such as [Os₁₁(µ₄-O)₃(CO)₃₀], have been elucidated by X-ray crystallography, revealing novel metal core geometries. rsc.org
The presence of the heavy osmium atom in a crystal structure is advantageous for XRD analysis as it facilitates the solution of the phase problem and can aid in the determination of the absolute configuration of chiral molecules. acs.org This has been demonstrated in the structural assignment of alkenes, which form stable crystalline adducts with osmium tetroxide and TMEDA (tetramethylethylenediamine). acs.org
Neutron diffraction complements XRD, particularly in locating light atoms like hydrogen, which are often difficult to detect with X-rays, especially in the presence of a heavy atom like osmium. This is critical in understanding the role of hydride ligands in osmium cluster chemistry.
Table 1: Selected Crystallographic Data for Osmium Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| H₂Os₃(CO)₁₁ | Monoclinic | P2₁/n | Bridged Os-Os bond length of 2.812 Å | acs.org |
| Os₃(CO)₁₂ | Monoclinic | P2₁/n | Average Os-Os bond length of 2.877 Å | acs.org |
| [Os₁₁(µ₄-O)₃(CO)₃₀] | - | - | Tri-edge bridged, bicapped trigonal prismatic metal core | rsc.org |
| [(µ-H)Os₃(CO)₁₀(µ-1,8-η²-C₉H₆N)] | Triclinic | Pī | Os₃ triangle with a bridging hydride and quinoline (B57606) ligand | researchgate.net |
| [Os(II)Cl(PNP)] | - | - | Square-planar coordination geometry | rsc.org |
Data presented is a selection from the cited literature and is not exhaustive.
For materials at the nanoscale, such as osmium nanoparticles and nanoclusters, where single crystals suitable for XRD are not available, electron microscopy techniques are indispensable. Transmission Electron Microscopy (TEM) provides direct imaging of the size, shape, and morphology of these nanomaterials. High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) offers Z-contrast imaging, which is particularly useful for distinguishing heavy elements like osmium from lighter elements in a composite material.
The synthesis of size-selective, monodispersed spherical osmium nanoparticles has been characterized using techniques including TEM. These analyses can reveal lattice spacing, even in an aggregated state, providing insights into the crystalline nature of the nanoparticles.
Scanning Probe Microscopy (SPM) techniques allow for the characterization of osmium species confined to a surface with atomic resolution. Scanning Tunneling Microscopy (STM) can image the topography of a surface and the arrangement of individual atoms or molecules. Scanning Tunneling Spectroscopy (STS) provides information about the local electronic density of states, offering insights into the electronic properties of the surface-confined osmium species. These techniques are invaluable for studying catalytic processes on osmium surfaces and the self-assembly of osmium-containing molecules on various substrates.
Spectroscopic Characterization
Spectroscopic methods provide complementary information to diffraction and microscopy, offering insights into the bonding, electronic structure, and molecular weight of osmium compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic osmium compounds in solution. ¹H NMR is routinely used to identify and locate hydride ligands in osmium cluster compounds, as well as to characterize organic ligands attached to the osmium center. researchgate.netresearchgate.net ¹³C NMR provides information about the carbon environment, including carbonyl ligands and organic moieties. researchgate.net While ¹⁸⁷Os is an NMR-active nucleus, its low natural abundance and receptivity have limited its routine application. However, NMR of other nuclei within the ligands, such as ³¹P in phosphine-containing complexes or even ¹⁹⁵Pt in mixed-metal clusters, can provide significant structural information.
For example, the characterization of triosmium carbonyl clusters with potential biological activity has been aided by ¹H NMR analysis to deduce the structure of the complexes formed. drew.edu
Mass spectrometry (MS) is essential for determining the molecular weight of osmium compounds and for obtaining information about their composition through the analysis of fragmentation patterns. Fast Atom Bombardment (FAB) mass spectrometry has been a valuable technique for the characterization of non-volatile and thermally labile osmium clusters. researchgate.net More recently, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a mixture before their introduction into the mass spectrometer, which is particularly useful for analyzing complex reaction mixtures and for the characterization of osmium-containing biomolecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound with high confidence. researchgate.net
The characterization of a triosmium carbonyl cluster-phenylarsine oxide derivative, [Os₃(O)₉(μ-H){μ-PhAs(O)OAsPh}], was supported by HRMS and FAB-MS to confirm its composition. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of osmium compounds. researchgate.netnih.gov These methods probe the vibrational modes of molecules, which are sensitive to the mass of the atoms, bond strength, and molecular geometry. ksu.edu.sa Consequently, they provide detailed fingerprints for identifying functional groups and characterizing the nature of metal-ligand and metal-metal bonds. nih.govksu.edu.sa
IR spectroscopy is particularly effective for identifying polar functional groups and asymmetric vibrations, as a change in the dipole moment is required for a vibration to be IR active. researchgate.netksu.edu.sa Conversely, Raman spectroscopy, which relies on changes in polarizability, is highly sensitive to the vibrations of homo-nuclear bonds and symmetric modes. ksu.edu.sa The complementary nature of these two techniques allows for a more complete vibrational analysis. ksu.edu.sa
In the study of osmium complexes, these techniques are routinely used to:
Identify Ligands: The characteristic vibrational frequencies of ligands often shift upon coordination to an osmium center, reflecting changes in the electronic structure. ksu.edu.sa
Determine Bonding Modes: Vibrational spectroscopy can distinguish between different coordination modes, such as terminal versus bridging carbonyl (CO) ligands. youtube.com
Characterize Metal-Core Vibrations: In the far-infrared and low-frequency Raman regions, vibrations corresponding to Os-ligand (e.g., Os-X, where X is a halogen) and, in polynuclear complexes, Os-Os stretching modes can be observed and assigned. rsc.orgnih.gov
Detailed studies on diosmium tetracarboxylate complexes, for instance, have utilized IR and Raman spectroscopy to assign the key skeletal fundamentals. rsc.org Resonance Raman studies, where the excitation wavelength matches an electronic transition, can selectively enhance vibrations associated with a specific part of the molecule, aiding in the assignment of complex spectra. rsc.org Theoretical calculations, such as those using density functional theory (DFT), are often employed alongside experimental work to predict vibrational frequencies and support assignments for complexes like mixed carbonyl-halide osmium compounds. nih.gov
Interactive Table: Selected Vibrational Frequencies for Osmium Complexes
This table presents characteristic vibrational frequencies (in cm⁻¹) for different bonding modes in selected osmium compounds as determined by IR and Raman spectroscopy.
Complex Vibrational Mode Frequency (cm⁻¹) Spectroscopy Method Reference [Os₂(O₂CCH₂Cl)₄Cl₂] ν(Os-Os) 236–228 Raman nih.gov [Os₂(O₂CC₂H₅)₄Cl₂] ν(Os-O) 393–256 Raman nih.gov [Os₂(O₂CC₃H₇)₄Cl₂] ν(Os-Cl) 311–292 Raman nih.gov cis-Os(CO)₂Cl₄²⁻ ν(C-O) ~2000-2100 IR mdpi.com fac-Os(CO)₃Br₃⁻ ν(Os-Br) ~180-220 IR/Raman mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence, provides fundamental information about the electronic structure and excited-state properties of osmium compounds. nih.govnih.gov Osmium(II) complexes, in particular, are known for their rich photophysical behavior, which makes them candidates for applications in light-emitting diodes (OLEDs), sensors, and cellular imaging. nih.govmdpi.comwashington.edu
The UV-Vis absorption spectra of osmium complexes are typically characterized by several types of electronic transitions:
Ligand-Centered (LC) Transitions: These high-energy absorptions, often in the UV region, correspond to π–π* transitions within the ligands. nih.gov
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are prominent features in the visible region for many Os(II) polypyridyl complexes. nih.govacs.org They involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital. The energy of these transitions can be tuned by modifying the ligands. washington.edu
Intraligand Charge Transfer (ILCT) Transitions: Occur in ligands that have both electron-donating and electron-accepting moieties. nih.gov
Due to the strong spin-orbit coupling introduced by the heavy osmium atom, formally spin-forbidden transitions, such as ³MLCT absorptions, can be observed as weak bands at lower energies. nih.govacs.org
Many osmium complexes are luminescent, typically emitting light from the lowest-energy triplet excited state (e.g., ³MLCT). washington.edu This emission is often referred to as phosphorescence. Osmium(II) complexes can exhibit strong red to near-infrared (NIR) emission with microsecond lifetimes. nih.govwashington.edu The emission properties, such as wavelength, quantum yield, and lifetime, are highly dependent on the ligand environment and the solvent. washington.edunih.gov For example, reducing the number of electron-accepting polypyridyl ligands can blue-shift the emission from the NIR into the visible red region, making the complexes more suitable for OLED applications. washington.edu
Interactive Table: Photophysical Data for Selected Osmium(II) Complexes
This table summarizes key absorption and emission data for several luminescent osmium(II) complexes.
Complex Absorption λₘₐₓ (nm) (Transition) Emission λₘₐₓ (nm) Quantum Yield (Φ) Reference [Os(phen)₂(aphen)](PF₆)₂ >600 (MLCT) ~700 0.0029 nih.gov OsPhenSS 400-550 (¹MLCT), 550-750 (³MLCT) 770 N/A youtube.com Various diimine/phosphine Os(II) complexes Visible (MLCT) 611-651 up to 0.45 nih.gov Os-(4-phpy) complex N/A 560 Enhanced by heparin rsc.org
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Coordination Environment
X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful element-specific techniques used to probe the electronic structure and local atomic environment of osmium in various compounds. unito.ityoutube.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. youtube.comyoutube.com It provides information on the elemental composition, empirical formula, and chemical (oxidation) state of the elements within the top few nanometers of a material's surface. youtube.comnih.gov The binding energy of a core electron is sensitive to the chemical environment and oxidation state of the atom; higher oxidation states generally correspond to higher binding energies. youtube.com
X-ray Absorption Spectroscopy (XAS) provides information about the oxidation state and local coordination geometry of the absorbing atom. The XAS spectrum is typically divided into two regions:
X-ray Absorption Near Edge Structure (XANES): This region, around the absorption edge, is sensitive to the formal oxidation state and the coordination geometry (e.g., octahedral, tetrahedral) of the osmium atom. unito.itresearchgate.net The position of the absorption edge (often measured at the inflection point or "white line" maximum) typically shifts to higher energy with an increasing oxidation state. unito.itbrad.ac.uk However, the coordination environment can also significantly influence the edge position, sometimes more than the formal oxidation state. unito.it
Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the XANES region contain information about the number, type, and distances of neighboring atoms surrounding the central osmium atom. brad.ac.uk
Techniques like High-Energy-Resolution Fluorescence-Detection (HERFD) XANES can overcome the large lifetime broadening typically associated with Os 2p orbitals, providing much better resolved spectral features for detailed analysis of both solid and liquid samples. unito.it Synchrotron-based nanoprobe XAS has even been used to map the distribution and quantify the speciation of Os(II) and Os(III) complexes within cancer cells at a subcellular level. rsc.org
Interactive Table: Application of XAS/XPS to Osmium Compounds
This table highlights findings from XAS and XPS studies on osmium materials.
Technique Compound/System Key Finding Reference HERFD XANES OsCl₃ vs. [Os(bpy)₂(CO)Cl]⁺ Demonstrated that coordination environment has a greater influence on the Os L-edge position than formal oxidation state. nih.gov Nanoprobe XAS Organo-osmium complex in cancer cells Allowed for subcellular detection and quantification of both Os(II) and Os(III) species. mdpi.com Microfocus XAS Osmium nanocrystals Used the Os LIII-edge white line position to determine the oxidation state, revealing differences based on the synthesis method. unito.it XPS Metal Oxide Nanoparticles General technique to probe chemical composition and oxidation state of the near-surface region.
Electrochemical Characterization (e.g., Cyclic Voltammetry, Chronoamperometry)
Electrochemical techniques are essential for investigating the redox properties of osmium compounds, which is crucial for their application in areas like catalysis, sensors, and dye-sensitized solar cells. mdpi.comresearchgate.net
Cyclic Voltammetry (CV) is the most widely used technique for this purpose. mdpi.com It involves sweeping the potential of an electrode and measuring the resulting current. A CV experiment reveals the redox potentials of a compound, providing information on the stability of different oxidation states (e.g., the Os(II)/Os(III) couple). mdpi.com The redox potentials of osmium complexes can be systematically tuned by altering the ligand set. mdpi.comnih.gov For example, each addition of a cyclometalating Os-C bond in a series of bis(terpyridine)osmium(II) complexes causes the Os(II)/Os(III) reduction potential to decrease significantly. mdpi.com The separation between the anodic and cathodic peak potentials (ΔEₚ) in a CV provides information about the electrochemical reversibility of the redox process. mdpi.com
Chronoamperometry is another valuable electrochemical method where the potential of the electrode is stepped to a value that induces an electrochemical reaction, and the resulting current is monitored over time. wikipedia.org This technique is often used to study the kinetics of electron transfer reactions and to determine parameters for applications like amperometric biosensors. researchgate.net For instance, it has been used to optimize the response of horseradish peroxidase (HRP) biosensors that employ osmium bipyridyl complexes as redox mediators. researchgate.net
The combination of these techniques allows for a thorough assessment of the electron transfer capabilities of osmium complexes, which is a critical step in evaluating their potential as redox mediators in biosensors or as photosensitizers in energy conversion devices. mdpi.comresearchgate.net
Interactive Table: Redox Potentials of Selected Osmium Complexes
This table shows the Os(II)/Os(III) or Os(III)/Os(II) redox potentials for various osmium complexes, determined by cyclic voltammetry.
Complex Redox Potential (V vs. ref) Reference Electrode Reference [Os(bpy)₃]²⁺/³⁺ +0.628 Ag/AgCl alsglobal.se [OsCl(Him)(dmbpy)₂]⁺/²⁺ -0.006 Ag/AgCl alsglobal.se [Os(phpy)(bpy)₂]PF₆ +0.35 Ag/AgCl youtube.com [Os(phpy)₂(bpy)]PF₆ -0.27 Ag/AgCl youtube.com [Os(phpy)₃] -0.90 Ag/AgCl youtube.com
Advanced Isotope Analysis Techniques (e.g., ICP-SFMS, MC-ICP-SFMS)
The analysis of osmium isotopes provides a powerful tool for applications in geology, environmental science, and biology. rsc.org High-precision measurements of osmium isotope ratios are accomplished using advanced mass spectrometry techniques, primarily Inductively Coupled Plasma-Sector Field Mass Spectrometry (ICP-SFMS) and Multi-Collector ICP-SFMS (MC-ICP-MS). alsglobal.se
Inductively Coupled Plasma-Sector Field Mass Spectrometry (ICP-SFMS) , also known as high-resolution ICP-MS, uses a magnetic sector as a mass analyzer. alsglobal.se This provides higher mass resolution than more common quadrupole-based systems, allowing for the separation of isotopic signals from spectral interferences. alsglobal.se The precision for isotope ratio measurements with ICP-SFMS can be better than 0.05% relative standard deviation under optimal conditions. alsglobal.se This technique can be used for determining Os concentrations and for isotope ratio measurements in various samples, including small biological samples.
Multi-Collector Inductively Coupled Plasma-Sector Field Mass Spectrometry (MC-ICP-MS) offers even higher precision for isotope ratio measurements. alsglobal.se By using multiple detectors (Faraday cups or ion counters) to measure different isotopes simultaneously, it largely overcomes issues related to signal instability. alsglobal.se This allows for isotope ratio precision down to 0.001% (10 ppm). alsglobal.se MC-ICP-MS is the technique of choice for applications requiring the highest precision, such as Re-Os geochronology and high-precision stable isotope studies. rsc.orgthermofisher.com To achieve this high precision, mass bias effects must be corrected, often using a double-spike method or a regression model with an internal standard. rsc.orgcanada.ca Recent advancements have focused on developing methods for analyzing picogram-level quantities of osmium, which is critical for many geological applications. rsc.org
These techniques are used to measure key isotope ratios such as ¹⁸⁷Os/¹⁸⁸Os and ¹⁸⁶Os/¹⁸⁸Os, which are used for dating and tracing geological processes, and stable isotope ratios like ¹⁹⁰Os/¹⁸⁸Os, a newer tool for investigating processes from planetary formation to weathering. rsc.orgthermofisher.com
Interactive Table: Comparison of Advanced Osmium Isotope Analysis Techniques
This table compares the key features and capabilities of ICP-SFMS and MC-ICP-MS for osmium isotope analysis.
Technique Principle Achievable Precision (RSD) Primary Applications for Osmium Reference ICP-SFMS High-resolution single-collector mass spectrometry. < 0.05% Concentration analysis, pollution source tracing, analysis of small biological samples. [1, 24] MC-ICP-MS Simultaneous measurement with multiple collectors. ~0.001% (10 ppm) High-precision radiogenic isotope ratios (e.g., ¹⁸⁷Os/¹⁸⁸Os) for geochronology, high-precision stable isotope measurements (e.g., δ¹⁹⁰Os). [23, 24]
Emerging Research Frontiers and Future Directions in Osmium Chemistry
Advanced Applications in Chemical Sensing and Molecular Recognition (non-medical)
Osmium compounds are being explored for advanced applications in chemical sensing and molecular recognition outside of the medical domain. This research area capitalizes on the unique electrochemical and optical properties that osmium complexes can exhibit. While the provided search results touch upon chemical sensing and molecular recognition using various materials, they offer limited specific details on osmium-based systems in non-medical contexts.
However, the broader principles discussed in the search results regarding the design of sensors provide insight into how osmium could be utilized. For instance, the use of nanomaterials, including gold nanoparticles, as electrode materials for immobilizing molecular recognition elements highlights a potential avenue for osmium integration. science.govulbi.ac.id Osmium-derivatized polymers have been explored as redox relays in electrochemical sensing, demonstrating the metal's utility in facilitating electron transfer, which is crucial for many sensor designs. ulbi.ac.id The development of sensitive detection methods often relies on the careful design of recognition elements and the signal transduction mechanism, areas where osmium chemistry could play a significant role due to its varied oxidation states and coordination capabilities. Research in this area aims to develop highly sensitive and selective sensors for detecting specific chemical species in environmental monitoring, industrial process control, or security applications.
Interdisciplinary Research Integrating Osmium Chemistry with Other Fields
Interdisciplinary research integrating osmium chemistry with other scientific fields is crucial for unlocking new applications and fundamental understanding. This involves collaborations between chemists and researchers in physics, materials science, biology (excluding medical applications as per instructions), and engineering.
The provided search results broadly highlight the importance of interdisciplinary research in various scientific domains. For example, discussions on microbial nanotechnology, which integrates microbiology and nanotechnology, demonstrate the value of combining different fields to create novel solutions. mdpi-res.com Similarly, research in sensors and microsystems involves materials science, chemistry, and engineering. worldscientific.com While direct examples of interdisciplinary research specifically involving osmium chemistry and non-medical fields are limited in the provided snippets, the general trend in scientific research points towards increasing interdisciplinary collaboration to tackle complex challenges.
Future directions in osmium chemistry are likely to involve closer integration with materials science for the design of novel functional materials, with physics to understand the electronic and magnetic properties of osmium complexes, and with various engineering disciplines to develop practical applications based on osmium's unique characteristics in areas like catalysis and sensing. For instance, combining osmium chemistry with microfluidics could lead to advanced microreactors or sensing devices. Integrating osmium compounds with novel nanomaterials could yield hybrid systems with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. How can researchers safely handle osmium in laboratory settings to mitigate risks associated with osmium tetroxide (OsO₄) formation?
- Methodological Answer : Osmium metal is stable in its pure form but oxidizes to volatile OsO₄ (toxic and carcinogenic) upon exposure to air. Protocols include:
- Conducting reactions in sealed, inert-atmosphere systems (e.g., Schlenk lines) .
- Using fume hoods with HEPA filters and personal protective equipment (PPE) such as nitrile gloves and gas-tight goggles .
- Regularly monitoring air quality with osmium-specific sensors (detection limit: 0.1 ppm) .
Q. What key physical properties of osmium influence experimental design in high-pressure material studies?
- Methodological Answer : Osmium’s extreme density (22.59 g/cm³) and high bulk modulus (462 GPa) make it ideal for diamond-anvil cell experiments. Researchers must:
- Calibrate pressure sensors using osmium’s known phase transitions (e.g., hexagonal close-packed to face-centered cubic at 75 GPa) .
- Account for anisotropic compressibility in crystallographic models via synchrotron X-ray diffraction .
Q. What synthesis protocols are critical for preparing osmium-based catalysts while avoiding unintended oxidation?
- Methodological Answer : For catalytic applications (e.g., hydrogenation), osmium nanoparticles are synthesized via:
- Sol-gel methods under argon, using reducing agents like sodium borohydride to stabilize Os⁰ .
- Characterization via TEM (particle size <10 nm) and XPS to confirm oxidation state .
Advanced Research Questions
Q. How can osmium isotope ratios (Os/Os) trace the provenance of ancient iron artifacts, and what analytical challenges arise from contamination?
- Methodological Answer :
- Provenance Tracing : Os isotopes in slag/metallic phases reflect ore sources. For example, Negev Desert ores show Os/Os = 0.12–0.15 vs. Anatolian ores (0.08–0.10) .
- Contamination Mitigation :
- Use laser ablation-ICP-MS to target unaltered metal phases, avoiding silica-rich slag (low Os, high contamination risk) .
- Apply matrix separation techniques (e.g., HNO₃/HF digestion) to isolate Os from interfering elements .
Q. What integrated experimental-computational approaches elucidate osmium nanoparticle sintering mechanisms for high-density target fabrication?
- Methodological Answer :
- Experiments : Master Sintering Curve (MSC) analysis reveals activation energy (340 kJ/mol) via dilatometry at 1200–1600°C .
- DFT Calculations : Surface diffusion barriers (e.g., 1.14 eV on Os (1010) vs. 0.99 eV on W (110)) explain slower densification vs. tungsten .
- Strategy : Pre-sintering with nanoscale Os powder (<50 nm) reduces pore formation .
Q. How do synchrotron-based techniques optimize osmium nano-capsule (OsO₂/OsO₄) delivery in cancer cell DNA/RNA studies?
- Methodological Answer :
- Nano-encapsulation : OsO₂ nanoparticles (1.5% molar ratio) are synthesized via sol-gel, with size controlled by surfactant templating .
- Radiation Synergy : Synchrotron X-rays (10–20 keV) enhance OsO₄ permeability in vitro, monitored via fluorescence lifetime imaging (FLIM) .
- Toxicity Profiling : ICP-MS quantifies intracellular Os uptake (LOD: 0.01 ppb) .
Q. How are discrepancies in osmium isotopic data reconciled across analytical platforms (e.g., ICP-SFMS vs. MC-ICP-SFMS)?
- Methodological Answer :
- Cross-Calibration : Use NIST SRM 989 osmium standard to normalize Os/Os ratios .
- Uncertainty Reduction : MC-ICP-SFMS achieves precision ±0.05% (2σ) vs. ±0.2% for ICP-SFMS, requiring triplicate analyses .
- Data Validation : Compare results with geological reference materials (e.g., UB-N serpentinite) .
Data Contradiction Analysis
Q. Why do studies report conflicting osmium diffusion coefficients in alloy systems?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
